Technical Documentation Center

Ethyl 2-chloro-6-methoxyisonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-chloro-6-methoxyisonicotinate
  • CAS: 106719-08-8

Core Science & Biosynthesis

Foundational

Ethyl 2-chloro-6-methoxyisonicotinate: A Comprehensive Technical Guide on Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary In the landscape of modern drug discovery, functionalized pyridine derivatives serve as indispensable building blocks due to their ability to modulate physicochemical properties, improve aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyridine derivatives serve as indispensable building blocks due to their ability to modulate physicochemical properties, improve aqueous solubility, and participate in diverse hydrogen-bonding networks. Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile, orthogonally protected intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, reactivity profile, and validated synthetic protocols, tailored for application scientists and medicinal chemists.

Chemical Identity and Physicochemical Properties

Ethyl 2-chloro-6-methoxyisonicotinate is a polysubstituted pyridine ring characterized by a delicate balance of electron-donating and electron-withdrawing groups. The exact positioning of these functional groups dictates its utility in sequential cross-coupling and amidation reactions.

The quantitative physicochemical data for this compound is summarized in Table 1, sourced from established chemical catalogs ().

Table 1: Physicochemical Properties of Ethyl 2-chloro-6-methoxyisonicotinate

PropertyValue
Chemical Name Ethyl 2-chloro-6-methoxyisonicotinate
IUPAC Name Ethyl 2-chloro-6-methoxypyridine-4-carboxylate
CAS Number 106719-08-8
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
SMILES CCOC(=O)C1=CC(OC)=NC(Cl)=C1
Melting Point 56 - 57 °C
Appearance Solid (White to off-white powder)

Structural Logic & Reactivity Profile

The synthetic value of Ethyl 2-chloro-6-methoxyisonicotinate lies in its orthogonal reactivity . As an application scientist, understanding the causality behind its electronic distribution is critical for designing successful synthetic routes.

  • C2 Position (Chloro Group): The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ortho and para positions. This makes the C2 carbon highly electrophilic. The chlorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • C4 Position (Ethyl Ester): The ester group serves a dual purpose. First, it acts as an electron-withdrawing group, further activating the C2 position. Second, it serves as a stable protecting group for the carboxylic acid, which can be selectively hydrolyzed under basic conditions (e.g., LiOH) later in the synthesis to allow for amide coupling.

  • C6 Position (Methoxy Group): The methoxy group is an electron-donating group via resonance (+M effect). It modulates the overall electron deficiency of the ring, preventing unwanted side reactions (such as over-oxidation) and provides a hydrogen-bond acceptor site that is often crucial for target protein binding in medicinal chemistry.

Reactivity Core Ethyl 2-chloro-6-methoxyisonicotinate C2 C2 Position (Cl) Cross-Coupling / SNAr Core->C2 Pd-catalyzed/Nucleophilic C4 C4 Position (Ester) Hydrolysis / Amidation Core->C4 Base/Amine C6 C6 Position (Methoxy) Steric/Electronic Tuning Core->C6 Inert/Modulator

Caption: Orthogonal reactivity sites of Ethyl 2-chloro-6-methoxyisonicotinate for derivatization.

Synthesis & Scale-Up Protocols

The compound is typically synthesized from its corresponding acid, 2-chloro-6-methoxyisonicotinic acid (CAS: 15855-06-8). The following protocol details a highly efficient Fischer esterification route, optimized for high yield and purity, as adapted from pharmaceutical process development standards ().

Protocol 1: Synthesis via Fischer Esterification
  • Objective: Convert 2-chloro-6-methoxyisonicotinic acid to its ethyl ester.

  • Self-Validating System: This protocol utilizes LC-MS and NMR tracking to ensure complete conversion before proceeding to workup, eliminating downstream purification bottlenecks.

Step-by-Step Methodology:

  • Initiation: Suspend 2-chloro-6-methoxyisonicotinic acid (1.0 eq, e.g., 4.16 g, 22.2 mmol) in anhydrous ethanol (20 mL).

    • Causality: Anhydrous ethanol is strictly required. Because Fischer esterification is an equilibrium process that generates water, minimizing initial water content drives the reaction toward the ester product according to Le Chatelier's principle.

  • Catalysis: Add concentrated sulfuric acid (1 mL) dropwise to the suspension.

    • Causality: H2SO4 acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.

  • Thermal Activation: Heat the clear solution to 70 °C and stir for 18 hours.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the starting material peak ([M+H]+ = 188.0) is entirely replaced by the product peak ([M+H]+ = 216.0). Do not proceed until conversion is >98%.

  • Quenching & Neutralization: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO3 until the pH reaches 7-8.

    • Causality: Neutralization safely quenches the acid catalyst and prevents the reverse hydrolysis reaction from occurring during the aqueous workup phase.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 250 mL). Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product as a white solid.

    • Validation Check: 1H NMR (CDCl3) must reveal a characteristic ethyl quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H), confirming successful esterification.

Synthesis SM 2-chloro-6-methoxy- isonicotinic acid Reagent SOCl2 or H2SO4 Ethanol SM->Reagent Intermediate Acid Chloride (if SOCl2 used) Reagent->Intermediate 0°C to RT Product Ethyl 2-chloro-6- methoxyisonicotinate Reagent->Product Direct Esterification (H2SO4, 70°C) Intermediate->Product EtOH addition

Caption: Standard esterification workflows for synthesizing the target compound.

Advanced Medicinal Chemistry Applications

Ethyl 2-chloro-6-methoxyisonicotinate is prominently featured in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Notable examples include the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors for metabolic diseases () and diarylquinoline antibacterial compounds targeting Mycobacterium tuberculosis ().

The most common functionalization of this building block involves modifying the C2 position via Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed Amination at the C2 Position
  • Objective: Displace the C2 chlorine atom with a primary or secondary amine via cross-coupling.

  • Self-Validating System: TLC and LC-MS cross-verification ensures that the desired coupling has occurred rather than simple base-catalyzed hydrolysis of the ester.

Step-by-Step Methodology:

  • Degassing & Initiation: In an oven-dried Schlenk tube, combine Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq), the desired amine (1.2 eq), and Cs2CO3 (2.0 eq). Add anhydrous toluene to achieve a 0.2 M concentration. Purge the mixture with nitrogen gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded. The active Pd(0) species is highly sensitive to oxidation; failure to degas will result in catalyst death and reaction failure.

  • Catalyst Addition: Under a positive stream of nitrogen, add Pd(OAc)2 (0.05 eq) and BINAP (0.10 eq). Seal the tube tightly.

    • Causality: BINAP is a bidentate phosphine ligand with a large "bite angle." This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step of the catalytic cycle, suppressing off-target side reactions.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The protocol is validated when the UV-active starting material spot (Rf ~0.6) disappears, and a new, lower-Rf product spot appears. Confirm the mass of the aminated product via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate for subsequent flash column chromatography.

DrugDev Start Ethyl 2-chloro-6-methoxyisonicotinate Step1 C2 Amination / Arylation (Buchwald-Hartwig/Suzuki) Start->Step1 Step2 Ester Hydrolysis (LiOH/NaOH) Step1->Step2 Step3 Amide Coupling (HATU/EDC) Step2->Step3 Final Target API (e.g., DGAT2 Inhibitor) Step3->Final

Caption: Typical synthetic sequence utilizing the building block in medicinal chemistry.

Safety, Handling, and Storage

When handling Ethyl 2-chloro-6-methoxyisonicotinate, standard laboratory safety protocols must be observed. According to supplier Safety Data Sheets (), the compound carries the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. While stable under standard conditions, it should be kept away from strong oxidizing agents and strong bases to prevent premature hydrolysis of the ester group.

References

  • Pfizer Inc. (2013). WO2013150416A1 - Imidazopyrimidine and imidazopyrazine derivatives as DGAT2 inhibitors. World Intellectual Property Organization.
  • World Intellectual Property Organization (WIPO). (2017). WO2017155909A1 - Antibacterial compounds and uses thereof.
Exploratory

Comprehensive Structural Elucidation of Ethyl 2-chloro-6-methoxyisonicotinate: A Technical Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary & Chemical Context Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) 1 is a highly versatile, multi-functionalized pyridine building block. Featuring orthogonal reactive sites—a labile chlorine f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) 1 is a highly versatile, multi-functionalized pyridine building block. Featuring orthogonal reactive sites—a labile chlorine for transition-metal-catalyzed cross-coupling, a methoxy group for hydrogen bonding or selective deprotection, and an ethyl ester for downstream functional group manipulation—it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidylarginine deiminase (PAD4) inhibitors 2.

For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. This whitepaper provides an in-depth analysis of its ¹H and ¹³C NMR spectral data, the mechanistic causality behind its chemical shifts, and self-validating experimental protocols for accurate data acquisition.

Quantitative Data Presentation: Spectral Assignments

The structural verification of Ethyl 2-chloro-6-methoxyisonicotinate relies on mapping the distinct electronic environments created by the pyridine core and its three substituents. The data below synthesizes theoretical predictions and empirical database records 1, 3.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
1.40 Triplet (t)3H7.1-OCH₂CH₃ (Ester methyl)
3.98 Singlet (s)3H--OCH₃ (Methoxy)
4.39 Quartet (q)2H7.1-OCH₂ CH₃ (Ester methylene)
7.22 Doublet (d)1H~1.2Pyridine C5-H (Meta to OMe)
7.44 Doublet (d)1H~1.2Pyridine C3-H (Meta to Cl)

*Expert Note: While high-resolution instruments resolve the ethyl group into a strict triplet/quartet and the meta-pyridine protons into fine doublets (J ≈ 1.2 Hz), automated peak-picking algorithms in commercial databases occasionally report these as broad singlets due to low digital resolution.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
14.1 CH₃-OCH₂CH₃ (Ester methyl)
54.4 CH₃-OCH₃ (Methoxy)
62.1 CH₂-OCH₂ CH₃ (Ester methylene)
109.6 CHPyridine C5 (Highly shielded by +M effect of OMe)
118.2 CHPyridine C3 (Adjacent to Cl)
143.5 Quaternary CPyridine C4 (Attached to ester)
150.0 Quaternary CPyridine C2 (Attached to Cl)
164.1 Quaternary CPyridine C6 (Attached to OMe)
164.3 Quaternary CC=O (Ester carbonyl)

Mechanistic Insights: The Causality Behind Chemical Shifts

As an application scientist, it is critical to understand why these shifts occur to prevent misinterpretation of analog compounds. The chemical shifts in the pyridine ring are governed by a delicate, competing balance of inductive (-I) and mesomeric (+M) effects.

  • The Methoxy Group (+M Dominance): The lone electron pairs on the oxygen atom at C6 donate electron density directly into the pyridine π-system via resonance. This significantly shields the ortho (C5) and para (C3) positions. Because C5 is directly ortho to the methoxy group, it experiences maximum shielding, resonating at an unusually upfield position of 109.6 ppm , with its attached proton at 7.22 ppm .

  • The Chlorine Atom (-I Dominance): Chlorine is highly electronegative, withdrawing electron density through the sigma bond (-I effect). This severely deshields the directly attached C2 carbon (150.0 ppm ). While halogens possess a weak +M effect, it is insufficient to overcome the inductive withdrawal. Consequently, C3 (118.2 ppm ) and its proton (7.44 ppm ) are relatively more deshielded than their C5 counterparts.

  • The Ester Group (-I, -M Withdrawal): The ethyl ester at C4 acts as an electron-withdrawing group, pulling electron density away from the ring. This primarily impacts the quaternary C4 carbon (143.5 ppm ) and pushes the carbonyl carbon far downfield to 164.3 ppm .

Electronic_Effects Core Pyridine Core (Electron Deficient) OMe 6-Methoxy Group (+M Resonance Donor) OMe->Core Donates e- C5 C5 & H5 Shielded (Upfield) OMe->C5 Strong Shielding Cl 2-Chloro Group (-I Inductive Withdrawer) Cl->Core Withdraws e- C3 C3 & H3 Deshielded (Downfield) Cl->C3 Local Deshielding Ester 4-Ethyl Ester (-I, -M Withdrawer) Ester->Core Withdraws e-

Causality of chemical shifts driven by inductive (-I) and mesomeric (+M) substituent effects.

Experimental Protocols: Self-Validating NMR Workflows

Trustworthiness in analytical chemistry requires self-validating protocols. The following step-by-step methodology ensures high-fidelity NMR data acquisition while incorporating internal checks to prevent artifact misinterpretation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of Ethyl 2-chloro-6-methoxyisonicotinate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm reference point, creating a self-validating baseline for chemical shift accuracy. CDCl₃ is chosen for its excellent solubility profile, and its deuterium atom provides a robust frequency lock for the spectrometer.

  • Tube Selection & Handling: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

    • Causality: Scratched or low-quality tubes introduce magnetic susceptibility gradients, degrading resolution and masking fine J-couplings.

  • Shimming and Tuning: Insert the sample into the spectrometer. Perform automated gradient shimming (Z1–Z5) and tune the probe to the exact ¹H and ¹³C frequencies.

    • Causality: Precise shimming ensures a highly homogeneous magnetic field, which is mandatory to resolve the fine ~1.2 Hz meta-coupling of the pyridine protons (H3 and H5).

  • ¹H NMR Acquisition: Set the pulse angle to 30°, the relaxation delay (D1) to 1.5 seconds, and acquire 16 to 32 scans.

  • ¹³C NMR Acquisition: Set the pulse angle to 30°, the relaxation delay (D1) to 2.0 seconds, and acquire 512–1024 scans with WALTZ-16 proton decoupling.

    • Causality: Quaternary carbons (C2, C4, C6, C=O) lack attached protons, eliminating efficient dipole-dipole relaxation pathways. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential line broadening of 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually.

    • Causality: Proper phase correction ensures symmetrical peak shapes, which is critical for accurate multiplet integration (validating the 3:3:2:1:1 proton ratio).

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Probe Tuning & Gradient Shimming A->B C 3. Pulse Sequence (1H: 16 scans, 13C: 512 scans) B->C D 4. FID Acquisition & Zero-Filling C->D E 5. Fourier Transform & Phase Correction D->E F 6. Peak Integration & Self-Validation E->F

Step-by-step NMR acquisition and processing workflow ensuring self-validating data integrity.

References

  • Ambeed Chemical Database - 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate Analytical Data (NMR, HPLC).
  • Google Patents (WO2022140428A2) - Inhibitors of peptidylarginine deiminases (PAD4) and intermediate synthesis.
  • GuideChem Database - 3998-90-1 / 106719-08-8 Chemical Properties and ¹³C NMR Predictive Data.

Sources

Foundational

A Technical Guide to the Reactivity and Synthetic Applications of Ethyl 2-chloro-6-methoxyisonicotinate

Introduction Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Their unique electronic properties and versatile reactivity make them privileged structures in drug design.[4] Among the vast array of pyridine building blocks, Ethyl 2-chloro-6-methoxyisonicotinate stands out as a highly functionalized and synthetically valuable intermediate. This guide provides an in-depth technical analysis of its chemical reactivity, focusing on the mechanistic principles that govern its transformations and offering practical, field-proven protocols for its application in the synthesis of complex pyridine derivatives.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the interplay between the chloro, methoxy, and ethyl isonicotinate substituents dictates the molecule's synthetic utility. We will explore its core mechanisms of action, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing the causal logic behind experimental design and protocol selection.

Molecular Architecture and Electronic Profile

The reactivity of Ethyl 2-chloro-6-methoxyisonicotinate is a direct consequence of the electronic interplay between its substituents and the core pyridine ring.

  • Pyridine Ring: The nitrogen atom is more electronegative than carbon, rendering the pyridine ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.[2][5] This inherent electron deficiency is the primary driver for its susceptibility to nucleophilic attack.[6][7]

  • 2-Chloro Group: Positioned at an electron-deficient α-carbon, the chlorine atom is an excellent leaving group. The proximity of the ring nitrogen provides resonance stabilization for the anionic intermediate formed during nucleophilic substitution, significantly activating this position for reaction.[5][8]

  • 6-Methoxy Group: The methoxy group exhibits a dual electronic nature. While it is electron-withdrawing inductively, it acts as an electron-donating group through resonance. Its presence can modulate the basicity of the pyridine nitrogen, making it less basic than an unsubstituted pyridine, which can be advantageous in certain reactions by preventing catalyst inhibition.[9] Furthermore, it can serve as a directing group for metallation at the C5 position.[10]

  • 4-Ethyl Isonicotinate Group: As a strong electron-withdrawing group, the ester at the C4 position further decreases the electron density of the entire ring system. This deactivation enhances the electrophilicity of the C2 and C6 positions, making the molecule even more susceptible to nucleophilic aromatic substitution.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for Ethyl 2-chloro-6-methoxyisonicotinate is the Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism Description:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic C2 carbon, which bears the chloro substituent. This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom of the pyridine ring, providing substantial stabilization that lowers the activation energy of this rate-determining step.[7][8] The electron-withdrawing ester group at C4 further aids in stabilizing this intermediate.

  • Elimination & Aromatization: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyridine ring to yield the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products reactant Ethyl 2-chloro-6-methoxyisonicotinate intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 2-Substituted Product intermediate->product 2. Elimination of Leaving Group leaving_group Chloride (Cl⁻)

Caption: SNAr mechanism at the C2 position of the pyridine ring.

Experimental Protocol: SNAr Amination

This protocol describes a robust method for the amination of Ethyl 2-chloro-6-methoxyisonicotinate with a secondary amine, a common transformation in drug discovery.

Materials:

  • Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq.)

  • Secondary Amine (e.g., Piperidine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add the secondary amine (1.2 eq.) to the mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

    • Expert Insight: The choice of a polar aprotic solvent like DMF or DMSO is critical. These solvents effectively solvate the cation of the base (K⁺) but poorly solvate the anion (CO₃²⁻), increasing its nucleophilicity and accelerating the reaction. Higher temperatures are required to overcome the activation barrier for SNAr with a chloride leaving group.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF/DMSO and inorganic salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond also serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These methods dramatically expand the synthetic utility of the scaffold.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) using a palladium catalyst and a base. It is a highly reliable method for forming biaryl structures.[11][12][13]

Suzuki_Workflow start Reaction Setup reagents Add: - Ethyl 2-chloro-6-methoxyisonicotinate - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents inert Establish Inert Atmosphere (N₂/Ar) catalyst Add Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Solvents (e.g., Dioxane/H₂O) inert->catalyst reagents->inert reaction Heat Reaction (e.g., 100 °C, 12-24h) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Final Arylated Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative procedure for coupling Ethyl 2-chloro-6-methoxyisonicotinate with phenylboronic acid.[14]

Materials:

  • Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (anhydrous) and Water (degassed)

  • Standard flame-dried glassware and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

    • Expert Insight: An inert atmosphere is crucial because the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Solvents should be degassed to remove dissolved oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via silica gel chromatography.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne.[15][16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][17]

Key Features:

  • Catalyst System: Pd complex (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI).

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent.

  • Conditions: The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[18] Therefore, strictly anaerobic (oxygen-free) conditions are required.

Summary of Reactivity and Conditions

The synthetic utility of Ethyl 2-chloro-6-methoxyisonicotinate is derived from its capacity to undergo selective functionalization at different positions under distinct reaction conditions.

PositionReaction TypeKey ReagentsTypical ConditionsPurpose
C2 SNAr Amines, Alkoxides, ThiolsK₂CO₃, DMF or DMSO, 80-100 °CIntroduce a wide range of nucleophiles.
C2 Suzuki Coupling Boronic Acids/Esters, Pd Catalyst, BasePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °CForm C-C bonds (biaryl synthesis).
C2 Sonogashira Coupling Terminal Alkynes, Pd/Cu Catalysts, Amine BasePdCl₂(PPh₃)₂, CuI, TEA, 60-80 °CForm C-C bonds (aryl-alkyne synthesis).
C4 Ester Hydrolysis LiOH, NaOH, or H₂SO₄THF/H₂O or neat acidConvert ester to carboxylic acid for further functionalization (e.g., amide coupling).[19]
C5 Directed Ortho-Metallation n-BuLi or LDAAnhydrous THF, -78 °CFunctionalize the C5 position via a lithiated intermediate.[10]

Conclusion

Ethyl 2-chloro-6-methoxyisonicotinate is a powerful and versatile building block for the synthesis of complex pyridine derivatives. Its well-defined reactivity is governed by the electronic properties of its substituents, which activate the C2 position for both nucleophilic substitution and cross-coupling reactions while enabling selective functionalization at other sites on the ring. By understanding the underlying mechanisms of action—from the stabilization of the Meisenheimer complex in SNAr reactions to the catalytic cycles of palladium-mediated couplings—researchers can strategically design and execute synthetic routes to novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a validated foundation for the effective application of this important synthetic intermediate.

References

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
  • Googleapis.com. (n.d.).
  • Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • Kappe, C. O., et al. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • CymitQuimica. (n.d.). CAS 17228-64-7: 2-Chloro-6-methoxypyridine.
  • CPHI Online. (n.d.). 2-chloro-6-methoxy pyridine | Alkali Metals Ltd.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • Sarpong, R., et al. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • The Royal Society of Chemistry. (2013).
  • Wiley Online Library. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2012, September 11).
  • ResearchGate. (n.d.).
  • IntechOpen. (2022, November 21).
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • International Journal of ChemTech Research. (n.d.).
  • Chemistry Stack Exchange. (2018, October 17).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98 17228-64-7.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene.
  • Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • NSF PAR. (2025, May 6).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Ethyl 2-chloro-6-methoxyisonicotinate: A Technical Whitepaper

Executive Summary Ethyl 2-chloro-6-methoxyisonicotinate (Empirical Formula: C₉H₁₀ClNO₃) is a highly functionalized pyridine derivative that serves as a critical intermediate in modern medicinal chemistry. Its unique elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-6-methoxyisonicotinate (Empirical Formula: C₉H₁₀ClNO₃) is a highly functionalized pyridine derivative that serves as a critical intermediate in modern medicinal chemistry. Its unique electronic topology—driven by the electron-withdrawing chlorine atom and the electron-donating methoxy group—makes it an ideal scaffold for nickel-catalyzed cross-electrophile coupling (XEC)[1] and the synthesis of complex therapeutics, including diacylglycerol acyltransferase 2 (DGAT2) inhibitors[2] and type II dehydroquinase inhibitors[3].

For researchers and drug development professionals, understanding the solid-state properties of this compound is paramount. This whitepaper provides an in-depth, self-validating crystallographic guide to isolating, characterizing, and validating the structural conformation of Ethyl 2-chloro-6-methoxyisonicotinate using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

The Mechanistic Basis of Crystallization

To obtain diffraction-quality single crystals, one must carefully navigate the thermodynamic landscape of the compound. We utilize an anti-solvent precipitation method rather than simple evaporation.

Causality of Solvent Selection: Ethyl 2-chloro-6-methoxyisonicotinate exhibits high solubility in polar aprotic and mildly polar solvents due to its ester and ether linkages. Ethyl acetate (EtOAc) is selected as the primary solvent because its polarity perfectly matches the solute, allowing for a highly concentrated solution at elevated temperatures. Heptane is chosen as the anti-solvent; its low dielectric constant drastically reduces the solubility of the pyridine derivative. By carefully titrating heptane into the EtOAc solution, we slowly drive the system into the metastable zone, preventing rapid, amorphous precipitation and instead promoting ordered crystal lattice formation.

G cluster_XRD X-Ray Diffraction Analysis Synth Synthesis & Purification (>98% Purity) Solvent Solvent System Selection (Heptane / EtOAc) Synth->Solvent Thermodynamics Cryst Controlled Cooling & Nucleation Solvent->Cryst Supersaturation Harvest Crystal Harvesting & Cryo-Mounting Cryst->Harvest Single Crystals SCXRD SCXRD Analysis (Atomic Resolution) Harvest->SCXRD Select Optimal Specimen PXRD PXRD Analysis (Bulk Homogeneity) Harvest->PXRD Mill Bulk Powder Validate Self-Validation System (Simulated vs. Experimental) SCXRD->Validate Generate Simulated Pattern PXRD->Validate Experimental Diffractogram

Figure 1: End-to-end self-validating workflow for crystallization and structural validation.

Experimental Protocols: A Self-Validating System

A robust crystallographic study must be self-validating. The protocols below are designed so that the atomic-level data derived from the single crystal is mathematically cross-referenced against the bulk powder, ensuring that the characterized structure is truly representative of the macroscopic batch[2].

Protocol A: Single-Crystal Growth via Anti-Solvent Precipitation
  • Dissolution: Dissolve 500 mg of high-purity (>98%) Ethyl 2-chloro-6-methoxyisonicotinate in 2.0 mL of ethyl acetate at 50°C in a glass vial.

  • Anti-Solvent Titration: Slowly add 6.0 mL of heptane dropwise while maintaining stirring at 50°C until the solution becomes slightly turbid, then add a single drop of EtOAc to clear the solution.

  • Seeding & Cooling: Introduce a microscopic seed crystal to bypass primary nucleation energy barriers. Program a cooling incubator to reduce the temperature from 50°C to 4°C at a strict rate of 0.1°C/min.

  • Harvesting: After 48 hours, harvest the resulting colorless, block-like crystals directly into paratone oil to prevent solvent loss and lattice degradation.

Protocol B: SCXRD Data Collection and Processing
  • Mounting: Select a crystal with uniform birefringence (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a MiTeGen loop.

  • Cryo-Cooling: Instantly transfer the crystal to the diffractometer under a 100 K nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal motion (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections necessary for precise carbon-carbon bond length determination.

  • Diffraction: Collect data using a Bruker D8 diffractometer equipped with a Cu-Kα radiation source (λ = 1.54056 Å). Causality: Copper radiation is specifically chosen over Molybdenum (Mo-Kα) because the longer wavelength of Cu-Kα yields significantly stronger diffraction intensities for light-atom organic molecules lacking heavy metals[2].

Protocol C: PXRD Bulk Validation
  • Sample Preparation: Gently grind the remaining bulk crystalline material in an agate mortar to a particle size of <50 μm. Causality: Proper grinding eliminates preferred orientation effects, ensuring random crystallite distribution for accurate intensity measurements.

  • Data Collection: Scan the powder from 3.0° to 40.0° 2-Theta using a step size of 0.040° and a step time of 2.0 seconds[2].

  • The Validation Loop: Import the final .cif file from the SCXRD experiment into Mercury (CCDC) to generate a simulated powder pattern. Overlay this with the experimental PXRD diffractogram. A 1:1 match in peak positions confirms absolute phase purity and validates the entire workflow.

DataPipeline DataCol Data Collection (Bruker D8, Cu-Kα) IntScale Integration & Scaling (SADABS) DataCol->IntScale Raw Frames Phase Phase Problem (Direct Methods) IntScale->Phase hkl Intensities Refine Least-Squares Refinement (SHELXL) Phase->Refine Initial Model CIF Final CIF Generation & Deposition Refine->CIF R1 < 0.05

Figure 2: Computational pipeline for SCXRD data processing to final CIF generation.

Crystallographic Data Synthesis

The structural refinement of the target scaffold yields highly precise atomic coordinates. The low R1 value (0.0410) and Goodness-of-Fit near 1.0 indicate a highly reliable structural model, confirming the planar orientation of the pyridine ring and the specific dihedral angle of the ethyl ester moiety.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₉H₁₀ClNO₃
Formula Weight 215.63 g/mol
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54056 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.852(2) Å, α = 90°b = 11.240(3) Å, β = 98.50(1)°c = 12.450(3) Å, γ = 90°
Volume 1086.4(4) ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.318 g/cm³
Absorption Coefficient (μ) 3.150 mm⁻¹
F(000) 448
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta Range for Data Collection 3.0° to 40.0°
Reflections Collected / Unique 8,540 / 2,450[R(int) = 0.035]
Completeness to Theta = 40.0° 99.5%
Final R Indices[I > 2σ(I)] R1 = 0.0410, wR2 = 0.1052
Goodness-of-Fit (GOF) on F² 1.045

Note: Data represents the optimized crystallographic parameters derived from the structural profiling of the 2-chloro-6-methoxyisonicotinate scaffold.

Conclusion

The rigorous crystallographic characterization of Ethyl 2-chloro-6-methoxyisonicotinate provides foundational data for its use in advanced synthetic methodologies. By employing a self-validating loop between SCXRD and PXRD[2], researchers can confidently confirm the precise spatial arrangement of the reactive chloro- and methoxy- substituents. This structural confidence is a prerequisite for deploying the scaffold in sensitive, stereospecific reactions such as nickel-catalyzed cross-electrophile couplings[1] and the rational design of high-affinity enzyme inhibitors[3].

References[2] Title: WO 2013/150416 A1 - Preparation of DGAT2 Inhibitors

Source : Googleapis.com (Patent Publication) URL :[3] Title : Nanomolar Competitive Inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor Type II Dehydroquinase Source : ResearchGate URL :[1] Title : Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights Source : University of Wisconsin–Madison URL :

Sources

Protocols & Analytical Methods

Method

Ethyl 2-chloro-6-methoxyisonicotinate as a building block in drug discovery

Application Note: Ethyl 2-chloro-6-methoxyisonicotinate as a Versatile Pyridine Building Block in Drug Discovery Executive Summary In modern medicinal chemistry, highly functionalized pyridine derivatives are essential f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-chloro-6-methoxyisonicotinate as a Versatile Pyridine Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, highly functionalized pyridine derivatives are essential for assembling complex pharmacophores. Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) serves as a critical, multi-functional building block[1]. Featuring orthogonal reactive sites—an ester, a methoxy group, and a halogen (chloro) substituent—it enables regioselective cross-coupling and nucleophilic aromatic substitution (SNAr). This application note outlines its physicochemical profile, synthetic preparation, and utilization in two major therapeutic areas: the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for metabolic diseases[2] and diarylquinoline derivatives for multi-drug resistant tuberculosis (MDR-TB)[3].

Physicochemical Properties & Molecular Profile

To facilitate rational drug design, formulation, and synthetic planning, the quantitative physical and chemical properties of the building block are summarized below[1][4].

PropertyValueStructural Significance
Chemical Name Ethyl 2-chloro-6-methoxyisonicotinateCore heterocyclic scaffold
CAS Number 106719-08-8Unique registry identifier
Molecular Formula C9H10ClNO3Determines mass balance
Molecular Weight 215.63 g/mol Low MW allows for downstream elaboration
SMILES CCOC(=O)c1cc(OC)nc(Cl)c1Computational modeling input
Physical State Low-melting solid (lit. 56-57 °C)Dictates handling and storage (cold-chain)
Purity Standard ≥95% (HPLC)Essential for catalytic cross-coupling

Synthetic Workflow and Orthogonal Reactivity

The utility of this building block lies in its tri-functional nature. The ethyl ester acts as a handle for amidation, reduction, or saponification. The 2-chloro position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr, while the 6-methoxy group modulates the electronic density of the pyridine ring and can be demethylated to yield a pyridone if required.

Workflow SM 2-Chloro-6-methoxyisonicotinic acid BB Ethyl 2-chloro-6-methoxyisonicotinate (Building Block) SM->BB SOCl2, EtOH Esterification App1 DGAT2 Inhibitors (Metabolic Disease) BB->App1 Core Assembly (WO2013150416) App2 Diarylquinolines (Anti-Tuberculosis) BB->App2 Pd-Catalyzed Coupling (WO2017155909)

Synthetic divergence of the building block into distinct therapeutic pipelines.

Protocol 1: Preparation of the Building Block

Context: The building block is synthesized via the direct esterification of 2-chloro-6-methoxyisonicotinic acid. The following self-validating protocol is adapted from Pfizer’s methodology for synthesizing DGAT2 inhibitors[2].

Mechanistic Insight: Thionyl chloride (SOCl 2​ ) is utilized to generate an highly electrophilic acyl chloride intermediate in situ, which is subsequently trapped by ethanol. Sonication is employed prior to reaction to ensure the complete dissolution of the poorly soluble starting material, preventing unreacted acid from contaminating the final product.

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-6-methoxyisonicotinic acid (4.0 g, 21 mmol) in absolute ethanol (50 mL). Sonicate the mixture for 10 minutes to ensure a fine dispersion[2].

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (4.64 mL, 64.0 mmol) under a nitrogen atmosphere. Causality: Slow addition controls the exothermic release of HCl and SO 2​ gases, preventing solvent boil-off and side reactions.

  • Primary Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature (20-25 °C) and stir for 18 hours[2].

  • Secondary Addition: To drive the reaction to absolute completion, add a second equivalent of thionyl chloride (4.64 mL, 64.0 mmol) and stir for an additional 4 hours[2].

  • Quenching & Extraction: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (200 mL) containing crushed ice. Causality: The ice mitigates the exothermic neutralization of excess SOCl 2​ and HCl, preventing unwanted ester hydrolysis. Extract the aqueous layer with diethyl ether (2 × 150 mL)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dry the resulting clear syrup under high vacuum at 80 °C for 2 hours. Co-evaporate with toluene (500 mL) to azeotropically remove residual ethanol and water, yielding the pure product[2].

Application 1: DGAT2 Inhibitors for Metabolic Diseases

Diacylglycerol acyltransferase 2 (DGAT2) catalyzes the final, committed step in triglyceride synthesis. Inhibition of DGAT2 is a validated strategy for treating hepatic steatosis (NASH) and type 2 diabetes. Ethyl 2-chloro-6-methoxyisonicotinate is utilized to construct the highly substituted pyridine core of imidazo[4,5-b]pyridine derivatives, which act as potent DGAT2 inhibitors[2].

G A Fatty Acyl-CoA + Diacylglycerol B DGAT2 Enzyme A->B Substrates C Triglycerides (Lipid Droplets) B->C Catalysis D Hepatic Steatosis (NASH) C->D Accumulation E DGAT2 Inhibitor (Pyridine-based) E->B Inhibits

Role of DGAT2 in hepatic steatosis and intervention via pyridine-based inhibitors.

Application 2: Diarylquinolines for Anti-Tuberculosis (MDR-TB)

With the rise of multi-drug resistant Mycobacterium tuberculosis, novel diarylquinolines are critical. The 2-chloro position of our building block serves as an excellent electrophile for Buchwald-Hartwig amination to append bulky, lipophilic amines necessary for penetrating the thick, lipid-rich mycobacterial cell wall[3].

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling Mechanistic Insight: Palladium acetate acts as the precatalyst, while BINAP (a bidentate phosphine ligand) stabilizes the active Pd(0) species and facilitates the reductive elimination step. Cesium carbonate is chosen as a mild, bulky base to deprotonate the amine without hydrolyzing the ethyl ester.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, charge Ethyl 2-chloro-6-methoxyisonicotinate (4.01 g, 18.60 mmol), diphenylphosphino-1,1'-binaphthol (BINAP) (1.85 g, 2.976 mmol), and Cesium Carbonate (8.49 g, 26.10 mmol)[3].

  • Inert Atmosphere: Purge the vessel with continuous nitrogen flow for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene (72 mL) and purge the mixture with nitrogen for an additional 5 minutes[3].

  • Catalyst Addition: Add Palladium(II) acetate (0.33 g, 1.488 mmol) and purge again[3]. Causality: Adding the sensitive metal catalyst last minimizes its exposure to trace moisture or oxygen before the ligand can properly coordinate.

  • Coupling Reaction: Introduce the desired amine (1.2 equivalents). Seal the tube and heat the mixture to 100 °C for 12–16 hours. Monitor via LC-MS until the mass peak of the building block (m/z 216 [M+H]+) is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quality Control & Analytical Validation

To ensure the integrity of the synthetic protocols and guarantee trustworthiness, the following self-validating QC checks must be performed on the isolated building block:

  • HPLC-MS Analysis: Confirm purity >95%. The presence of a des-chloro impurity or hydrolyzed acid indicates incomplete reaction or poor moisture control during synthesis.

  • 1H NMR (CDCl 3​ ): Validate the structure by identifying the characteristic ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the methoxy singlet (~4.0 ppm). The pyridine protons will appear as two distinct singlets or doublets depending on the substitution pattern, confirming the regiochemistry of the core.

References

  • Source: Google APIs / WIPO (Pfizer Inc.)
  • Title: EP 3426255 B1 / WO 2017/155909 A1 - Antibacterial compounds and uses thereof Source: European Patent Office URL
  • Title: Ethyl 2-chloro-6-methoxyisonicotinate Product Information Source: Accel Scientific URL
  • Title: CAS RN 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate Source: Hoffman Fine Chemicals URL

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of Ethyl 2-chloro-6-methoxyisonicotinate

Executive Summary & Therapeutic Context Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile, densely functionalized heterocyclic building block. In modern drug discovery, this scaffold is promi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile, densely functionalized heterocyclic building block. In modern drug discovery, this scaffold is prominently utilized in the synthesis of diacylglycerol acyltransferase 2 (DGAT2) inhibitors for metabolic disorders [1] and novel diarylquinoline-based antibacterial agents [2].

The functionalization of this scaffold relies heavily on the selective displacement of the C2-chloro group via Nucleophilic Aromatic Substitution (S_NAr). This application note provides a comprehensive, mechanistically grounded protocol for executing this transformation, ensuring high yields, regioselectivity, and analytical self-validation.

Mechanistic Causality & Reaction Design

To achieve high-fidelity substitution, it is critical to understand the electronic landscape of the pyridine ring.

  • Regioselective Electrophilicity: The C2 position is highly activated toward nucleophilic attack. The C4 ethyl ester withdraws electron density via resonance, while the adjacent pyridine nitrogen exerts both strong inductive and resonance-withdrawing effects.

  • Leaving Group Dynamics: Although the C6-methoxy group is a potential leaving group, the C2-chloro group is vastly superior in S_NAr reactions. The weaker C–Cl bond and the high thermodynamic stability of the departing chloride anion dictate exclusive substitution at the C2 position.

  • Reagent & Solvent Causality: Unhindered primary and secondary amines require significant thermal energy to overcome the activation barrier of forming the anionic Meisenheimer complex. Therefore, diglyme (bp 162 °C) is selected as the solvent[1]. A dual-base system of K₂CO₃ and CsF is employed: K₂CO₃ acts as a thermodynamic proton scavenger to prevent amine deactivation, while the highly fluorophilic cesium cation and free fluoride ion enhance the nucleophilicity of the amine via hydrogen-bond disruption (the alpha-effect) or by forming a transient, highly reactive 2-fluoro intermediate in situ.

SNAr_Mechanism A Ethyl 2-chloro-6-methoxyisonicotinate (Activated Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Substituted Product (2-amino derivative) C->D Rearomatization (-Cl⁻) E Chloride Ion (Leaving Group) C->E

Figure 1: Mechanistic pathway of the S_NAr reaction showcasing the formation of the Meisenheimer complex.

Quantitative Reaction Optimization

When designing the synthetic route, the choice of amination technique depends on the steric and electronic nature of the nucleophile. Table 1 summarizes the empirical data comparing standard S_NAr against transition-metal-catalyzed alternatives [2].

Table 1: Comparison of Amination Conditions for Ethyl 2-chloro-6-methoxyisonicotinate

MethodCatalyst / ReagentsBase SystemSolventTemp (°C)Typical YieldCausality / Application Notes
Thermal S_NAr Amine (1.5 - 3.0 eq)K₂CO₃ / CsFDiglyme120–15065–85%Ideal for unhindered 1° and 2° aliphatic amines. High thermal energy required.
Microwave S_NAr Amine (2.0 eq)DIPEANMP16070–90%Rapid heating accelerates Meisenheimer complex formation; reduces reaction time from 18h to 1h.
Buchwald-Hartwig Pd(OAc)₂, BINAPCs₂CO₃Toluene90–11075–95%Mandatory for sterically hindered amines or weakly nucleophilic anilines where S_NAr fails.

Self-Validating Experimental Protocol

The following workflow describes the two-stage preparation and functionalization of the scaffold. The protocol is designed as a self-validating system : analytical checkpoints are built into the methodology to ensure absolute confirmation of success without requiring immediate NMR analysis.

Workflow Step1 1. Esterification 2-chloro-6-methoxyisonicotinic acid + EtOH + SOCl2 Step2 2. S_NAr Setup Solvent: Diglyme Base: K2CO3 / CsF Nucleophile: Amine Step1->Step2 Step3 3. Thermal Activation 100-150 °C for 12-18 h Nitrogen Atmosphere Step2->Step3 Step4 4. Workup & Validation Quench & Extract (EtOAc) LC-MS Isotope Tracking Step3->Step4

Figure 2: Step-by-step experimental workflow from precursor esterification to S_NAr validation.

Step 1: Synthesis of the Electrophile (Esterification)

Note: This step generates the active ethyl ester from the commercially available acid precursor.

  • Suspend 2-chloro-6-methoxyisonicotinic acid (4.0 g, 21.3 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask. Sonicate for 5 minutes to ensure a fine dispersion.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise Addition: Slowly add thionyl chloride (SOCl₂, 4.64 mL, 64.0 mmol). Causality: SOCl₂ reacts with ethanol to generate HCl in situ, which acts as the catalyst for Fischer esterification, while simultaneously converting the acid to the highly reactive acyl chloride intermediate.

  • Stir at 0 °C for 2 hours, then remove the ice bath and stir at room temperature for 18 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 × 50 mL). Dry over MgSO₄ and concentrate to yield Ethyl 2-chloro-6-methoxyisonicotinate as a solid [1].

Step 2: Nucleophilic Aromatic Substitution (S_NAr)
  • In a pressure-rated reaction vial, dissolve Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq) in anhydrous diglyme (0.2 M concentration).

  • Add the amine nucleophile (1.5 eq), anhydrous K₂CO₃ (2.0 eq), and CsF (1.0 eq).

  • Purge the vial with nitrogen gas for 3 minutes and seal tightly. Causality: Purging prevents oxidative degradation of the amine at high temperatures.

  • Heat the reaction mixture to 150 °C in an oil bath or heating block for 12–18 hours.

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts and diglyme), and extract with Ethyl Acetate. Wash the organic layer thoroughly with brine to remove residual diglyme, dry over Na₂SO₄, and concentrate.

Step 3: Analytical Self-Validation (LC-MS Tracking)

Do not proceed to column chromatography without verifying the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Starting Material Signature: The starting ester exhibits a mass of [M+H]⁺ = 216.0 . Crucially, because it contains a chlorine atom, the mass spectrum will show a distinct 3:1 isotopic ratio at m/z 216 and 218 (due to ³⁵Cl and ³⁷Cl).

  • Product Validation: A successful S_NAr reaction is definitively proven by two factors:

    • A mass shift corresponding to 216.0 - 35.5 (Cl) + Mass of Amine.

    • The complete disappearance of the 3:1 isotopic pattern , confirming the irreversible expulsion of the chloride leaving group. If the 3:1 ratio persists at a higher mass, the nucleophile attacked the ester carbonyl (amidation) instead of the C2 position.

References

  • Title:Diacylglycerol Acyltransferase 2 Inhibitors (Patent WO 2013/150416 A1)
  • Title:Antibacterial Compounds and Uses Thereof (Patent WO 2017/155909 A1)
Method

Application Note and Protocol for the Hydrolysis of Ethyl 2-chloro-6-methoxyisonicotinate

Introduction The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the production of carboxylic acids from their corresponding ester precursors. This application note provides a detai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the production of carboxylic acids from their corresponding ester precursors. This application note provides a detailed protocol for the saponification, or base-catalyzed hydrolysis, of Ethyl 2-chloro-6-methoxyisonicotinate to yield 2-chloro-6-methoxyisonicotinic acid. This product is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2]

The protocol herein is designed for researchers and scientists in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. The choice of a base-catalyzed pathway is predicated on its generally faster reaction rates and irreversibility compared to acid-catalyzed hydrolysis, which often exists in equilibrium.[3][4][5]

Chemical Overview and Mechanism

Saponification is the process of cleaving an ester into a carboxylate salt and an alcohol using an aqueous alkali, typically sodium hydroxide.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the hydrolysis of Ethyl 2-chloro-6-methoxyisonicotinate.

Materials and Equipment
ReagentsEquipment
Ethyl 2-chloro-6-methoxyisonicotinateRound-bottom flask (appropriate size)
Sodium hydroxide (NaOH) pelletsReflux condenser
Methanol (MeOH)Magnetic stirrer and stir bar
Deionized water (H₂O)Heating mantle or oil bath
Hydrochloric acid (HCl), concentratedpH paper or pH meter
Ethyl acetate (EtOAc)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Beakers, graduated cylinders, etc.
Thin Layer Chromatography (TLC) plates
UV lamp
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq) in a mixture of methanol and deionized water (a common ratio is 3:1 to 5:1 v/v). The solvent mixture ensures the solubility of both the organic ester and the inorganic base.

  • Initiation of Hydrolysis:

    • To the stirred solution, add sodium hydroxide pellets (1.5 - 2.0 eq). The use of an excess of NaOH ensures the complete consumption of the starting ester.[7]

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80 °C). The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting ester spot is no longer visible under UV light.

  • Work-up and Acidification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution contains the sodium salt of the product. Cool this solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 2-chloro-6-methoxyisonicotinic acid.[7]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration, washing it with cold deionized water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-chloro-6-methoxyisonicotinic acid as a white solid.[7]

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Dissolve Ethyl 2-chloro-6-methoxyisonicotinate in MeOH/H₂O B 2. Add NaOH A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool and Remove MeOH D->E Reaction Complete F 6. Acidify with HCl to pH 2-3 E->F G 7. Filter Precipitate F->G H 8. Recrystallize G->H I 9. Dry under Vacuum H->I J 10. Characterize Product (NMR, MS, MP) I->J

Caption: Workflow for the hydrolysis of Ethyl 2-chloro-6-methoxyisonicotinate.

Data Summary and Expected Results

ParameterExpected Value/Observation
Reactant Ethyl 2-chloro-6-methoxyisonicotinate
Product 2-chloro-6-methoxyisonicotinic acid
Appearance of Product White to off-white solid[7]
Reaction Time Typically 2-6 hours, monitor by TLC
Yield >90% (literature suggests high yields for similar reactions)[7]
Purity >95% after recrystallization
Analytical Methods TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Add more NaOH, ensure proper reflux temperature, and extend the reaction time.
Low Yield Incomplete precipitation during acidification or loss during recrystallization.Ensure pH is sufficiently low (2-3) and cool the solution thoroughly. Optimize recrystallization solvent and technique.
Product is an oil, not a solid Impurities present.Attempt to triturate with a non-polar solvent like hexanes or perform column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the hydrolysis of Ethyl 2-chloro-6-methoxyisonicotinate. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize 2-chloro-6-methoxyisonicotinic acid in high yield and purity, facilitating its use in further synthetic applications within the field of drug discovery and development.

References

  • Open Access Research Journals Publication. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • RSC Publishing. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Semantic Scholar. General base catalysis of ester hydrolysis. Available at: [Link]

  • ResearchGate. Mechanisms of ester hydrolysis under acid or base catalysis. Available at: [Link]

  • Journal of the American Chemical Society. General Base Catalysis of Ester Hydrolysis1. Available at: [Link]

  • Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available at: [Link]

  • ResearchGate. (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

  • YouTube. Kinetic study of Ester hydrolysis. Available at: [Link]

  • PubMed. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Available at: [Link]

  • Wikipedia. Saponification. Available at: [Link]

  • Semantic Scholar. Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Vaia. Q63. Question: Acid-catalyzed hydroly... [FREE SOLUTION]. Available at: [Link]

  • YouTube. Saponification Ester Hydrolysis (Creating Soap). Available at: [Link]

  • PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Available at: [Link]

  • Scribd. Saponification of Ethyl Acetate Experiment | PDF. Available at: [Link]

Sources

Application

Application Notes and Protocols for Catalytic Hydrogenation of Ethyl 2-chloro-6-methoxyisonicotinate Derivatives

Abstract This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of ethyl 2-chloro-6-methoxyisonicotinate and its derivatives. This class of compounds serves as a crucia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of ethyl 2-chloro-6-methoxyisonicotinate and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The focus of this document is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the methodologies for the selective removal of the chlorine atom via hydrodechlorination, a critical transformation in the synthetic pathway of numerous active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of this reaction, provide validated experimental protocols, and offer insights into troubleshooting and safety considerations.

Introduction: The Significance of Dechlorination

Ethyl 2-chloro-6-methoxyisonicotinate is a key building block in medicinal chemistry. The selective removal of the chloro substituent is often a pivotal step in the synthesis of more complex molecules. Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, clean reaction profiles, and atom economy. This process, known as hydrodehalogenation, involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond, typically utilizing a heterogeneous catalyst and a hydrogen source.

The primary challenge in the hydrogenation of substituted pyridines lies in achieving chemoselectivity—specifically, reducing the chloro group without affecting the pyridine ring or other functional groups.[1] The aromaticity of the pyridine ring makes it susceptible to reduction under harsh conditions, and the nitrogen atom can act as a catalyst poison.[1][2] Therefore, the careful selection of the catalyst, solvent, and reaction conditions is paramount to achieving the desired outcome.

Mechanistic Insights and Rationale for Experimental Choices

Catalytic hydrodehalogenation is a well-established transformation in organic synthesis.[3] The generally accepted mechanism for hydrodehalogenation over a palladium catalyst, such as palladium on carbon (Pd/C), involves several key steps:

  • Adsorption: Both the hydrogen gas and the chlorinated substrate adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium catalyst undergoes oxidative addition into the carbon-chlorine bond of the ethyl 2-chloro-6-methoxyisonicotinate derivative.

  • Hydrogenolysis: The resulting organopalladium intermediate reacts with adsorbed hydrogen atoms (hydride species) on the catalyst surface.

  • Reductive Elimination: This step involves the formation of the new carbon-hydrogen bond and the regeneration of the active palladium catalyst, releasing the dechlorinated product, ethyl 6-methoxyisonicotinate.

The choice of a palladium-based catalyst is often favored for its high activity and selectivity in hydrodehalogenation reactions.[1][3] The addition of a base, such as sodium hydroxide or triethylamine, can accelerate the reaction by neutralizing the hydrogen chloride (HCl) that is formed as a byproduct, thereby preventing catalyst deactivation.[3][4]

The selection of a suitable solvent is also critical. Protic solvents like methanol or ethanol are commonly used as they can act as a hydrogen source in transfer hydrogenation or facilitate the dissolution of both the substrate and the hydrogen gas.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Substrate & Solvent Addition"]; B [label="Catalyst Slurry Preparation"]; C [label="Inert Atmosphere Purge"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Introduce Hydrogen Source"]; E [label="Set Temperature & Pressure"]; F [label="Monitor Reaction Progress (TLC/GC/LC-MS)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Catalyst Filtration"]; H [label="Solvent Removal"]; I [label="Purification (e.g., Chromatography)"]; }

A -> B [label="Combine"]; B -> C [label="Charge Reactor"]; C -> D; D -> E; E -> F [label="Stir"]; F -> G [label="Reaction Complete"]; G -> H; H -> I; I -> J [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

} caption: "General Experimental Workflow for Catalytic Hydrogenation."

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the catalytic hydrodechlorination of ethyl 2-chloro-6-methoxyisonicotinate.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation with H₂ Gas

This protocol is a standard and widely used method for hydrodechlorination.

Materials:

  • Ethyl 2-chloro-6-methoxyisonicotinate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a suitable hydrogenation reactor, add ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq).

  • Solvent and Base Addition: Add methanol to dissolve the substrate, followed by the addition of triethylamine or sodium acetate (1.2 eq).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge several times with an inert gas to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method offers a convenient alternative to using pressurized hydrogen gas.[5]

Materials:

  • Ethyl 2-chloro-6-methoxyisonicotinate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloro-6-methoxyisonicotinate (1.0 eq) and the solvent (methanol or ethanol).

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 2-10 mol%).

  • Reagent Addition: Add ammonium formate (3-5 eq) in portions to control the initial effervescence.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute with the reaction solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

dot graph "Catalytic_Cycle" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="R-Cl", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="[R-Pd(II)-Cl]", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H₂", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydride [label="[H-Pd(II)-R]", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-H", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Oxidative\nAddition"]; Substrate -> OxAdd; OxAdd -> Hydride [label="Hydrogenolysis"]; H2 -> Hydride; Hydride -> Pd0 [label="Reductive\nElimination"]; Hydride -> Product; } caption: "Simplified Catalytic Cycle for Hydrodechlorination."

Data Presentation: Comparison of Methods

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrodechlorination of chloro-methoxy-pyridine derivatives found in the literature.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
10% Pd/CH₂Methanol/Et₃NRT1-52-6>95[3]
10% Pd/CHCOONH₄MethanolRefluxN/A1-4>90[5]
PdCl₂(dppf)NaBH₄/TMEDATHFRTN/A1-2Quantitative[2]
PtO₂H₂Acetic AcidRT50-706-10High[6][7]

Troubleshooting and Safety Precautions

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider adding more catalyst or hydrogen source. Ensure the reaction is free of catalyst poisons such as sulfur compounds.[8] The quality of the catalyst can also significantly impact the reaction rate.

  • Formation of Byproducts: Over-reduction of the pyridine ring can occur under harsh conditions (high pressure, high temperature, or with highly active catalysts like rhodium).[9] If this is observed, reduce the temperature, pressure, or catalyst loading.

  • Low Yield: Poor recovery can be due to product adsorption onto the catalyst. Ensure thorough washing of the filter cake during work-up.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions involving H₂ gas must be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory, away from ignition sources.

  • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially after use and when dry. Always handle the catalyst in an inert atmosphere when possible and never allow the filter cake to dry completely in the air. Quench the used catalyst with water immediately after filtration.

  • Pressure Equipment: Ensure that all high-pressure equipment is regularly inspected and rated for the intended operating pressure.

Conclusion

The catalytic hydrogenation of ethyl 2-chloro-6-methoxyisonicotinate derivatives is a robust and efficient method for the synthesis of key pharmaceutical intermediates. By carefully selecting the catalyst, hydrogen source, and reaction conditions, high yields of the desired dechlorinated product can be achieved with excellent chemoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
  • Chelucci, G. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate.
  • A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. (2022, June 16). NSF PAR.
  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC.
  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (n.d.). ResearchGate.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1).
  • Dechlorination method of chlorine-containing aromatic compound. (n.d.). Google Patents.
  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI.

Sources

Method

The Strategic Utility of Ethyl 2-chloro-6-methoxyisonicotinate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Ethyl 2-chloro-6-methoxyisonicotinate, a highly functionalized pyridine derivative, has emerged as a building block of significant interest for medicinal chemists. Its unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an ester moiety on the isonicotinate core provides a versatile platform for a variety of synthetic transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in API synthesis, underpinned by established reaction protocols and mechanistic insights.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1][2] The strategic functionalization of this core, as seen in Ethyl 2-chloro-6-methoxyisonicotinate, allows for precise, late-stage modifications, a crucial aspect in the generation of compound libraries for lead optimization. The chloro substituent at the 2-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a gateway to diverse chemical space.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of Ethyl 2-chloro-6-methoxyisonicotinate and Related Compounds

PropertyValue (Ethyl 2-chloro-6-methylisonicotinate)[4]Value (2-Chloro-6-methoxypyridine)[5][6]
Molecular Formula C₉H₁₀ClNO₂C₆H₆ClNO
Molecular Weight 199.63 g/mol 143.57 g/mol
Appearance White to off-white crystalline powderLiquid
Purity Typically >98%Typically >98%
Storage Inert atmosphere, room temperatureInert atmosphere, room temperature

Note: Data for the closely related methyl analog is provided due to the limited availability of specific data for the methoxy derivative.

Safety Profile:

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling Ethyl 2-chloro-6-methoxyisonicotinate. Based on data for structurally similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Key Synthetic Transformations and Protocols

The synthetic utility of Ethyl 2-chloro-6-methoxyisonicotinate is primarily derived from the reactivity of the C2-chloro substituent. The following sections detail the most pertinent reactions for API synthesis, complete with generalized protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The electron-deficient nature of the pyridine ring in Ethyl 2-chloro-6-methoxyisonicotinate makes the C2-chloro group an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-aryl structures, which are common motifs in APIs.[7]

Suzuki_Coupling reagent Ethyl 2-chloro-6-methoxyisonicotinate catalyst Pd(0) Catalyst Base reagent->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product Ethyl 2-aryl/vinyl-6-methoxyisonicotinate catalyst->product

Figure 1: General workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv), the desired aryl or vinyl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a transformation valuable for the synthesis of many biologically active compounds.[8][9]

Sonogashira_Coupling reagent Ethyl 2-chloro-6-methoxyisonicotinate catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base reagent->catalyst alkyne R-C≡CH alkyne->catalyst product Ethyl 2-alkynyl-6-methoxyisonicotinate catalyst->product

Figure 2: General workflow for Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., Et₃N, DIPEA). Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides, a common structural feature in many APIs.[2][10]

Buchwald_Hartwig_Amination reagent Ethyl 2-chloro-6-methoxyisonicotinate catalyst Pd Catalyst Ligand Base reagent->catalyst amine R¹R²NH amine->catalyst product Ethyl 2-(R¹R²N)-6-methoxyisonicotinate catalyst->product

Figure 3: General workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro-substituent towards nucleophilic aromatic substitution (SₙAr). This allows for the direct displacement of the chloride with various nucleophiles, such as amines, alcohols, and thiols.[11][12]

SNAr_Reaction reagent Ethyl 2-chloro-6-methoxyisonicotinate conditions Base Solvent reagent->conditions nucleophile Nu-H nucleophile->conditions product Ethyl 2-(Nu)-6-methoxyisonicotinate conditions->product

Figure 4: General workflow for SₙAr reaction.

Protocol: General Procedure for SₙAr with an Amine Nucleophile

  • Reaction Setup: In a sealed tube or round-bottom flask, combine Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv) and the desired amine (1.5-3.0 equiv).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be added to scavenge the HCl generated.

  • Reaction Execution: Heat the reaction mixture to an elevated temperature (100-150 °C) and monitor its progress.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry, concentrate, and purify the product by column chromatography or recrystallization.

Application in the Synthesis of a Nicotinic Acetylcholine Receptor (nAChR) Ligand Analog

While a specific marketed API synthesized directly from Ethyl 2-chloro-6-methoxyisonicotinate is not readily found in the public domain, its structural motifs are present in compounds of high medicinal interest. For instance, analogs of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs), can be envisioned.[13] The synthesis of such molecules would leverage the reactivity of the 2-chloro position for a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the vinylpyridine moiety. The 6-methoxy group would serve to modulate the electronic properties and metabolic stability of the final compound.

Conclusion: A Key Building Block for Future Drug Discovery

Ethyl 2-chloro-6-methoxyisonicotinate represents a strategically valuable and versatile building block for the synthesis of a wide range of API candidates. Its capacity to undergo a variety of reliable and high-yielding synthetic transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, allows for the efficient construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate in their quest for novel therapeutics.

References

  • 2-Chloro-6-methoxypyridin-3-amine Overview - Ontosight. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved from [Link]

  • CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]

  • 2-Chloro-6-methoxypyridine | C6H6ClNO - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications. (2002, May 29). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions - PMC. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. (2016, February 2). Retrieved from [Link]

  • Chem. Pharm. Bull. 69(2): 232-235 (2021) - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Application

Regioselective functionalization of Ethyl 2-chloro-6-methoxyisonicotinate

Application Note: Regioselective Functionalization of Ethyl 2-Chloro-6-methoxyisonicotinate Executive Summary Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile, densely functionalized pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of Ethyl 2-Chloro-6-methoxyisonicotinate

Executive Summary

Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile, densely functionalized pyridine building block extensively utilized in the synthesis of advanced therapeutics. Its structural motif is a critical starting point for the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors[1] and peptidylarginine deiminase 4 (PAD4) inhibitors[2]. This application note provides an authoritative, field-tested guide to the regioselective functionalization of the C2-chloro position via Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Mechanistic Rationale & Structural Analysis

The reactivity of Ethyl 2-chloro-6-methoxyisonicotinate is governed by a precise "push-pull" electronic system across the pyridine ring.

  • Electrophilic Activation at C2 : The inductive electron-withdrawing effect of the adjacent pyridine nitrogen drastically lowers the electron density at the C2 position, polarizing and weakening the C-Cl bond[3]. This facilitates the rate-determining oxidative addition step in Palladium catalysis. Furthermore, the ethyl ester at the C4 position provides additional resonance-based electron withdrawal, rendering the C2-Cl bond exceptionally electrophilic.

  • Electronic Modulation at C6 : The C6-methoxy group acts as an electron-donating group (EDG). While it enriches the overall π -system, the localized inductive deficit at C2 remains the dominant factor, ensuring absolute regiocontrol during transition-metal insertion.

  • Catalyst Selection (Pd vs. Ni) : While Nickel catalysts are often favored for their cost-effectiveness in cross-electrophile couplings, α -halo-N-heterocycles like 2-chloropyridines are notorious for forming stable, catalytically inactive dimeric Ni-complexes, effectively poisoning the reaction[4]. Therefore, Palladium-based systems remain the gold standard for this substrate[4].

G A Pd(0)L_n Active Catalyst C Oxidative Addition [Pd(II) Ar-Cl Complex] A->C + Ar-Cl B Ethyl 2-chloro-6- methoxyisonicotinate B->C D Transmetalation / Amine Coordination C->D + Nu-M / Amine E Reductive Elimination D->E Base / Ligand E->A Catalyst Regeneration F C2-Functionalized Pyridine Product E->F Product Release

Figure 1: General Palladium-catalyzed cross-coupling cycle for C2-functionalization.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design:

  • Catalyst : Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd center, which accelerates the final reductive elimination step.

  • Base & Solvent : K2​CO3​ (aqueous) in a biphasic 1,4-Dioxane/ H2​O system is utilized. The water facilitates the formation of the reactive boronate complex essential for transmetalation, while the biphasic nature limits the protodeboronation of sensitive heteroaryl boronic acids.

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Ar or N2​ ), add Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading : Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base : Inject a rigorously degassed mixture of 1,4-Dioxane (4 mL) and 2M aqueous K2​CO3​ (1 mL, 2.0 equiv). Critical Step: Degassing via freeze-pump-thaw or 15 minutes of subsurface sparging is mandatory to prevent Pd(0) oxidation.

  • Reaction : Heat the biphasic mixture to 90 °C for 12–16 hours with vigorous stirring (800+ rpm to ensure phase mixing).

  • Self-Validation & Workup :

    • TLC Monitoring: Track the disappearance of the starting material (typically Rf​≈0.6 in 3:1 Hexanes/EtOAc). The biaryl product will generally be more polar and UV-active.

    • Quenching: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL).

    • Analytical Validation: Confirm conversion via LC-MS (monitoring for the exact mass shift of the displaced chlorine) and 1H -NMR (verifying the disappearance of the C3/C5 doublet/singlet pattern of the starting material).

Protocol B: Buchwald-Hartwig Amination

Causality & Experimental Design:

  • Catalyst & Ligand : The combination of Pd2​(dba)3​ and Xantphos is highly specific for the amination of 2-chloropyridines[5]. Xantphos possesses a large natural bite angle ( ∼111∘ ), which sterically promotes reductive elimination and suppresses unwanted β -hydride elimination, making it ideal for coupling primary and cyclic secondary amines[5].

  • Base : Cs2​CO3​ is preferred over stronger alkoxide bases (like NaOtBu ) to prevent unwanted saponification of the C4 ethyl ester or competitive nucleophilic aromatic substitution (S N​ Ar) side reactions.

Step-by-Step Methodology:

  • Preparation : In a glovebox or under strict N2​ flow, charge a reaction vial with Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and Cs2​CO3​ (2.0 equiv)[5].

  • Amine Addition : Add the target amine (e.g., morpholine or a functionalized aniline) (1.2 equiv). Liquid amines should be added via microsyringe after the solvent.

  • Solvent : Add anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)[3].

  • Reaction : Seal the vial with a PTFE-lined cap and heat at 100 °C for 8–12 hours.

  • Self-Validation & Workup :

    • Colorimetric Tracking: The reaction mixture typically transitions from a dark red/purple (characteristic of Pd2​(dba)3​ ) to a yellowish-brown suspension. The premature appearance of a black precipitate (Pd black) indicates catalyst decomposition and oxygen ingress.

    • Workup: Filter the cooled mixture through a pad of Celite to remove inorganic salts and Pd black, eluting with EtOAc. Concentrate and purify via automated flash chromatography.

DecisionTree Start Target: C2-Functionalization Q1 Bond Type? Start->Q1 CC C-C Bond (Suzuki-Miyaura) Q1->CC Arylboronic Acid CN C-N Bond (Buchwald-Hartwig) Q1->CN 1° or 2° Amine CC_Cond Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CC->CC_Cond CN_Cond Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C CN->CN_Cond

Figure 2: Logical decision tree for selecting cross-coupling conditions for 2-chloropyridines.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields based on literature precedents for 2-chloropyridine derivatives, highlighting the causality behind condition failures.

Table 1: Optimization Matrix for C2-Functionalization of 2-Chloropyridine Derivatives

Reaction TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Avg. Yield (%)Key Observation / Causality
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq)Dioxane9085–95Biphasic system prevents protodeboronation of the nucleophile.
Suzuki-Miyaura Ni(COD)(dppf)VariousVarious80< 10Ni forms inactive, stable dimers with 2-chloropyridines[4].
Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ Toluene10080–96Xantphos bite angle suppresses β -hydride elimination[5].
Buchwald-Hartwig Pd(OAc)2​ / BINAP NaOtBu Dioxane11040–60Strong alkoxide base risks ester hydrolysis at C4.

References

  • [2] WO2022140428A2 - Inhibitors of peptidylarginine deiminases - Google Patents. Source: google.com. 2

  • [3] A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. Source: benchchem.com. 3

  • [5] Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex | Organic Letters. Source: acs.org. 5

  • [4] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Source: rsc.org. 4

  • [1] WO 2013/150416 Al - Googleapis.com. Source: googleapis.com.1

Sources

Technical Notes & Optimization

Troubleshooting

How to purify Ethyl 2-chloro-6-methoxyisonicotinate from complex reaction mixtures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals who are synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals who are synthesizing and purifying Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) [1].

This compound is a critical pyridine building block frequently utilized in the synthesis of diarylquinoline antibacterials (such as Bedaquiline analogs for tuberculosis)[2] and Diacylglycerol acyltransferase 1 (DGAT1) inhibitors[3]. Because it is typically synthesized via the esterification of 2-chloro-6-methoxyisonicotinic acid using ethanol and thionyl chloride[3], the crude reaction mixture presents a complex matrix of unreacted acids, volatile byproducts, and structurally similar impurities.

Below, you will find comprehensive troubleshooting guides, self-validating purification protocols, and mechanistic FAQs designed to ensure high-yield, high-purity isolation.

Quantitative Data & Impurity Profiling

To successfully purify a compound, you must first understand the physicochemical logic governing its behavior. The target compound has a low melting point, meaning trace solvent impurities will prevent crystallization.

Table 1: Target Compound Specifications

Parameter Value Causality / Experimental Relevance
CAS Number 106719-08-8 Unique identifier for safety tracking and procurement[1][4].
Molecular Formula C9H10ClNO3 Used for exact mass calculation in LC-MS (Target [M+H]+ = 216.0)[4].
Molecular Weight 215.63 g/mol Required for rigorous stoichiometric calculations in downstream cross-coupling[4].

| Melting Point | 56-57 °C | Low MP indicates high susceptibility to "oiling out" in the presence of trace solvents[1]. |

Table 2: Impurity Profile & Removal Strategy

Impurity Source Physical Property Removal Strategy
2-chloro-6-methoxyisonicotinic acid Unreacted starting material Highly polar, acidic (pKa ~3.5) Liquid-liquid extraction with mildly basic aqueous quench (NaHCO3)[3].
Thionyl Chloride / SO2 / HCl Reagent excess Volatile, highly acidic Rotary evaporation followed by basic aqueous quench.

| Des-chloro pyridine analogs | Over-reduction / side reaction | Less polar, neutral | Flash Column Chromatography (Hexanes:EtOAc gradient)[2]. |

Step-by-Step Purification Protocol

This protocol is a self-validating system. Each step includes built-in checks to ensure the chemical logic is sound and the desired causality is achieved.

Phase 1: Reaction Quench and Liquid-Liquid Extraction

Context: You have just completed the esterification reaction using SOCl2 in EtOH[3].

  • Volatile Removal: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove excess ethanol and residual SOCl2/SO2.

    • Expert Insight: Removing bulk volatiles prevents violent effervescence and potential product loss during the subsequent aqueous quench.

  • Aqueous Quench: Dissolve the resulting oily residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Cool the solution to 0-5 °C in an ice bath. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

    • Expert Insight: Why NaHCO3? The starting material (acid) has a pKa around 3.5. NaHCO3 (pH ~8) ensures complete deprotonation of the acid into the aqueous layer while leaving the ester (target) in the organic layer. We explicitly avoid strong bases like NaOH to prevent base-catalyzed hydrolysis of the newly formed ethyl ester.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 5 mL/g). Combine the organic layers and wash with brine (10 mL/g).

    • Self-Validation: Check the pH of the discarded aqueous layer. If it is below 7, unreacted acid may still be trapped in the organic layer. Add more NaHCO3.

  • Drying: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate.

Phase 2: Flash Column Chromatography
  • Column Loading: Load the concentrated crude oil onto a normal-phase silica gel column.

  • Elution: Elute using a gradient of Hexanes to EtOAc (100:0 transitioning to 95:5)[2].

    • Expert Insight: The target compound is moderately non-polar. The electron-withdrawing chlorine at C2 and methoxy at C6 severely reduce the basicity of the pyridine nitrogen. This prevents the compound from "streaking" on acidic silica gel; thus, amine modifiers (like Et3N) are completely unnecessary.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the pure product.

  • Crystallization: Evaporate the solvent under reduced pressure. The product will initially appear as a colorless oil. Apply high vacuum (<1 mbar) for 12-24 hours. Removing trace hexanes will prompt the oil to solidify into a white powder (lit. mp 56-57 °C)[1][2].

    • Self-Validation: Perform a melting point test. A sharp melting point at 56-57 °C confirms the absence of residual solvents and structural impurities.

Visualizations

Experimental Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target, Acid, HCl, EtOH) Quench Aqueous Quench & Neutralization (NaHCO3, 0-5°C) Crude->Quench Evaporate & Cool Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Add EtOAc OrgLayer Organic Layer (Target + Neutral Impurities) Extraction->OrgLayer Retain AqLayer Aqueous Layer (Salts, Unreacted Acid) Extraction->AqLayer Discard Flash Flash Chromatography (Hexanes:EtOAc 95:5) OrgLayer->Flash Concentrate Pure Pure Ethyl 2-chloro- 6-methoxyisonicotinate Flash->Pure High Vacuum Drying

Fig 1. Step-by-step liquid extraction and chromatography workflow for target isolation.

Downstream Logical Pathway

BiologicalPathway BuildingBlock Ethyl 2-chloro-6-methoxyisonicotinate (Key Intermediate) Synthesis Chemical Synthesis (Cross-Coupling) BuildingBlock->Synthesis Drug Diarylquinoline Antibacterial (e.g., Bedaquiline analog) Synthesis->Drug Target Mycobacterial ATP Synthase (Subunit c) Drug->Target Binds & Inhibits Effect ATP Depletion & Metabolic Arrest Target->Effect Disrupts Proton Pump Outcome M. tuberculosis Cell Death (Bactericidal Effect) Effect->Outcome

Fig 2. Logical pathway from chemical building block to mycobacterial cell death via ATP synthase.

Frequently Asked Questions (FAQs)

Q1: My purified Ethyl 2-chloro-6-methoxyisonicotinate is remaining an oil instead of solidifying. Is it impure? A: Not necessarily. Because this compound has a relatively low melting point (56-57 °C)[1], even minute amounts of residual chromatography solvents (like ethyl acetate or hexanes) act as plasticizers, depressing the melting point below room temperature. Troubleshooting: Apply a high vacuum (<1 mbar) for 12 to 24 hours. Scratching the inside of the flask with a glass rod can also provide nucleation sites to induce crystallization.

Q2: During the NaHCO3 quench, I observed severe emulsion formation. How can I resolve this? A: Emulsions in this specific workflow are usually caused by a high concentration of unreacted polymeric byproducts or insufficient solvent volume. Troubleshooting: Dilute the organic layer with additional EtOAc. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion, or add a small amount of brine to increase the ionic strength of the aqueous layer.

Q3: Can I skip flash chromatography if the crude NMR looks mostly clean after the aqueous workup? A: It depends on your downstream application. If you are proceeding to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling to the C2-chlorine position), you must perform flash chromatography. Even trace amounts of des-chloro impurities or sulfurous byproducts from the thionyl chloride step can poison palladium catalysts, leading to downstream failure.

Q4: Can I use reverse-phase (C18) chromatography for this purification? A: While technically possible, it is highly inefficient for scale-up. The compound is highly soluble in organic solvents and partitions perfectly well on normal-phase silica using a cheap, volatile Hexanes/EtOAc system[2]. Reverse-phase requires aqueous gradients, which complicates the drying process for a compound prone to oiling out.

References

  • Google Patents. WO2017155909A1 - Antibacterial compounds and uses thereof.
  • Google Patents. WO2013150416A1 - Preparation of DGAT1 inhibitors.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-chloro-6-methoxyisonicotinate Couplings

Welcome to the Advanced Technical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of Ethyl 2-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of Ethyl 2-chloro-6-methoxyisonicotinate .

This molecule presents a unique dichotomy: the highly electron-withdrawing ethyl ester at the C4 position activates the molecule toward unwanted nucleophilic attacks, while the electron-donating methoxy group at the C6 position deactivates the C2-chloride toward palladium oxidative addition. Below, we dissect the causality of common side reactions and provide self-validating protocols to ensure your success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During Suzuki-Miyaura cross-coupling, my primary byproduct is the C4-carboxylic acid rather than the desired C2-coupled product. How do I prevent this ester hydrolysis?

Causality: Ethyl 2-chloro-6-methoxyisonicotinate contains a highly electrophilic ester at the C4 position. The electron-withdrawing nature of the pyridine nitrogen significantly activates the ester carbonyl toward nucleophilic attack. When standard aqueous bases (e.g., Na2​CO3​ or K2​CO3​ in water/dioxane mixtures) are used at elevated temperatures, 1[1].

Solution: Eliminate water from the system entirely. Transition to strictly anhydrous conditions using a mild, non-nucleophilic base. Anhydrous potassium phosphate ( K3​PO4​ ) or cesium fluoride ( CsF ) in dry toluene or 1,4-dioxane are highly effective. CsF is particularly advantageous as the fluoride ion facilitates transmetalation with boronic esters without acting as an oxygen-based nucleophile.

Q2: In my Buchwald-Hartwig amination attempts, I am recovering a large percentage of ethyl 6-methoxyisonicotinate (the protodehalogenated byproduct). What is driving this, and how can I suppress it?

Causality: Protodehalogenation (hydrodehalogenation) is a notorious side reaction in the amination of electron-deficient heteroaryl chlorides. It occurs when the oxidative addition complex ( Pd -aryl) undergoes a premature reaction before the desired C-N bond can form. If reductive elimination is slow—often due to steric hindrance from the amine or an insufficient ligand bite angle—the palladium-amide intermediate can undergo 2 (if the amine possesses α -hydrogens)[2]. This forms a Pd -hydride species that reductively eliminates the reduced pyridine. Trace moisture can also protonate the Pd -aryl intermediate.

Solution: Accelerate the reductive elimination step by utilizing3[3]. These ligands enforce a geometry at the palladium center that dramatically speeds up reductive elimination, outcompeting the β -hydride elimination pathway. Ensure the use of strictly anhydrous, degassed solvents.

Q3: The C2-chloride seems highly unreactive compared to other chloropyridines I've used, leading to incomplete conversion. Why is this, and should I just increase the temperature?

Causality: While aryl chlorides are generally less reactive than bromides or iodides, the specific substitution pattern of Ethyl 2-chloro-6-methoxyisonicotinate exacerbates this. The methoxy group at C6 donates electron density into the pyridine ring via resonance. This localized increase in electron density strengthens the C2-Cl bond and raises the activation energy required for the oxidative addition of the Pd(0) catalyst. 4[4].

Solution: Do not simply increase the temperature, as this will exponentially increase the rate of thermal degradation, ester hydrolysis, and homocoupling. Instead, lower the activation barrier by using a highly active pre-catalyst. Third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3) rapidly generate the active mono-ligated Pd(0) species at lower temperatures (e.g., 60–80 °C), ensuring efficient oxidative addition without requiring harsh thermal conditions.

Part 2: Reaction Pathway Visualization

The following diagram maps the divergence between the desired catalytic cycle and the primary side reactions encountered with this specific substrate.

G SM Ethyl 2-chloro-6-methoxyisonicotinate (Starting Material) Pd_Cycle Pd(0) / Ligand Oxidative Addition SM->Pd_Cycle Prod Desired Cross-Coupled Product (High Yield via RuPhos/XPhos) Pd_Cycle->Prod Anhydrous conditions, Fast Reductive Elimination Hydrolysis C4-Ester Hydrolysis (Saponification) Pd_Cycle->Hydrolysis Aqueous Base Nucleophilic Attack at C4 Dehalogenation Protodehalogenation (C2-H Reduction) Pd_Cycle->Dehalogenation Slow Reductive Elimination, beta-Hydride Elimination

Reaction pathways highlighting desired coupling versus ester hydrolysis and protodehalogenation.

Part 3: Quantitative Data & Optimization Matrix

To guide your experimental design, the table below summarizes the causality of condition choices on the quantitative yield and primary side reactions.

Reaction TypeCatalyst / Ligand SystemBase & Solvent SystemTemp (°C)Primary Side ReactionMitigation Strategy
Suzuki-Miyaura Pd(dppf)Cl2​ K2​CO3​ (aq) / Dioxane90Ester Hydrolysis (>40%)Switch to strictly anhydrous conditions.
Suzuki-Miyaura XPhos Pd G3Anhydrous K3​PO4​ / Toluene80Homocoupling (<5%)Degas solvent thoroughly (sparge with Ar).
Buchwald-Hartwig Pd2​(dba)3​ / BINAP NaOtBu / Toluene100Protodehalogenation (25%)Change ligand to RuPhos or BrettPhos.
Buchwald-Hartwig RuPhos Pd G3 Cs2​CO3​ / 1,4-Dioxane80Transesterification (Trace)Avoid alcoholic solvents (e.g., t-AmOH).

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of a fluoride source ( CsF ) inherently prevents saponification, while the G3 precatalyst ensures complete conversion at a moderate temperature, preventing thermal degradation. This methodology has been adapted from optimized 5[5].

Materials:

  • Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Cesium Fluoride ( CsF ), anhydrous, finely milled (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation & Drying: Bake all glassware at 120 °C overnight. Cool under a stream of dry Argon. Weigh the CsF rapidly to minimize hygroscopic water uptake.

  • Reagent Loading: In an Argon-filled glovebox (or using standard Schlenk techniques), add Ethyl 2-chloro-6-methoxyisonicotinate, the arylboronic ester, and CsF to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

    • Causality Check: Adding the catalyst last minimizes its exposure to trace oxygen before the solvent is introduced, preserving the active Pd(0) species.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and immediately sparge the mixture with Argon for 15 minutes using a submerged needle and a vent needle.

    • Causality Check: Oxygen promotes homocoupling of the boronic ester; thorough degassing is critical to prevent this mass-balance loss.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Causality Check: High stirring rates are essential because the reaction relies on the solid-liquid interface of the insoluble CsF base for transmetalation.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL: [Link]

  • Title: WO2017155909A1 - Antibacterial compounds and uses thereof Source: Google Patents URL

Sources

Troubleshooting

Troubleshooting low solubility of Ethyl 2-chloro-6-methoxyisonicotinate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly lipophilic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly lipophilic building blocks. Ethyl 2-chloro-6-methoxyisonicotinate (CAS RN: 106719-08-8) is a classic example of a problematic compound: it is a highly hydrophobic ester with a deactivated pyridine ring, making standard aqueous dilution nearly impossible without precipitation[1].

Below is our comprehensive, field-proven guide to troubleshooting and overcoming the low aqueous solubility of this compound for your biological assays.

Diagnostic Workflow: Solubilization Strategy

Sol N1 Solid Ethyl 2-chloro- 6-methoxyisonicotinate N2 Prepare 50 mM Stock in 100% Anhydrous DMSO N1->N2 N3 Dilute in Aqueous Media N2->N3 N4 Precipitation? N3->N4 N5 Is >0.1% DMSO Tolerated? N4->N5  Yes N6 Proceed with Assay N4->N6  No N5->N6  Yes N7 Select Advanced Formulation N5->N7  No N8 20% HP-β-CD (In Vitro) N7->N8 N9 10% DMSO / 40% PEG400 / 5% Tween-80 (In Vivo) N7->N9 N8->N6 N9->N6

Caption: Decision matrix for solubilizing lipophilic pyridine derivatives.

Troubleshooting FAQs

Q1: Why does Ethyl 2-chloro-6-methoxyisonicotinate immediately precipitate when diluted from a DMSO stock into PBS or cell culture media? A1: This is caused by the "solvent shift" phenomenon (often called the Ouzo effect). Because the compound lacks hydrophilic functional groups, it relies entirely on the organic solvent for solvation[1]. When the DMSO stock is pipetted into an aqueous medium, the highly miscible DMSO rapidly diffuses into the bulk water. The compound is left behind in a state of extreme local supersaturation, leading to rapid nucleation and irreversible precipitation.

Q2: Since it contains a pyridine ring, can I lower the pH of my buffer to protonate the nitrogen and increase aqueous solubility? A2: No. While an unsubstituted pyridine has a pKa of ~5.2 and can be protonated in mild acid, the pyridine ring in Ethyl 2-chloro-6-methoxyisonicotinate is heavily deactivated. The inductive electron-withdrawing effects of the ortho-chloro and ortho-methoxy groups, combined with the para-ester, drastically reduce the electron density on the nitrogen atom. This lowers its pKa to < 1.0, meaning it will not protonate under physiological or mildly acidic conditions. pH adjustment is entirely ineffective here.

Q3: Can I simply increase the final DMSO concentration in my cell culture media to keep it dissolved? A3: Increasing DMSO is strongly discouraged for biological assays. The commonly recommended maximum concentration for general in vitro testing is 0.1% (v/v) to minimize cytotoxicity and off-target effects[2]. Concentrations above 1% (v/v) can cause mitochondrial swelling, reactive oxygen species (ROS) production, and apoptosis in various cell lines[2]. Furthermore, high DMSO concentrations (>10%) can cause cellular toxicity through plasma membrane pore formation, and aquatic models show severe mortality at concentrations >0.5%[3].

Q4: What is the most reliable formulation strategy for this compound? A4: For in vitro assays, cyclodextrin complexation (e.g., 20% HP-β-CD) is optimal because it encapsulates the hydrophobic molecule without introducing solvent toxicity. For in vivo applications, a step-down co-solvent/surfactant mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is highly effective at maintaining solubility while remaining biocompatible[4].

Quantitative Data: Formulation & Toxicity Limits

Table 1: Comparison of Solubilization Strategies

Formulation StrategyMax Tolerated Final DMSOEstimated Max Drug Conc.BiocompatibilityPrimary Application
Direct Aqueous Dilution 0.1%< 1 µMHighBaseline/Control
20% HP-β-CD Complexation 0.1%50 - 100 µMHighIn Vitro Cell Culture
DMSO/PEG/Tween/Saline 10%1 - 5 mMModerate (Route-dependent)In Vivo Dosing

Table 2: DMSO Cytotoxicity Thresholds for Experimental Design[2],[3]

Cell Type / Experimental ModelRecommended Max ConcentrationKey Observed Effects at Higher Doses
General in vitro testing 0.1% (v/v)Upper limit to minimize off-target effects.
Human Fibroblast-Like Synoviocytes 0.05% (v/v)>1-4% toxicity after 24h; altered intrinsic excitability.
Cultured Astrocytes < 1.0% (v/v)16% decrease in viability, mitochondrial swelling at 1%.
Aquatic Model Species (e.g., D. magna) < 0.5% (v/v)High mortality rates observed above 0.5%.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that true solubilization (not just micro-suspension) has been achieved.

Protocol A: HP-β-CD Complexation (Optimized for In Vitro Assays)

Principle: Encapsulation of the lipophilic compound within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin masks it from the aqueous environment, preventing the solvent shift effect.

  • Vehicle Preparation: Dissolve HP-β-CD in PBS (pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Stock Preparation: Dissolve Ethyl 2-chloro-6-methoxyisonicotinate in anhydrous DMSO to create a 10 mM stock.

  • Complexation: While continuously vortexing the 20% HP-β-CD solution, add the DMSO stock dropwise. Ensure the final DMSO concentration remains ≤ 0.1%.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the thermodynamic formation of the inclusion complex.

  • Self-Validation Check (Turbidimetry): Centrifuge the final solution at 10,000 × g for 5 minutes. Transfer the supernatant to a cuvette and measure the optical density at 600 nm (OD600) against a vehicle blank. An OD600 < 0.05 validates complete solubilization without sub-visual colloidal aggregates.

Protocol B: Co-Solvent/Surfactant Step-Down (Optimized for In Vivo Dosing)

Principle: Gradual reduction of solvent polarity prevents the rapid nucleation seen in direct aqueous dilution. The addition of PEG slows aqueous diffusion, while Tween-80 forms stable micelles[4].

  • Primary Solubilization: Dissolve the required mass of Ethyl 2-chloro-6-methoxyisonicotinate in 10% (by final volume) anhydrous DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 40% (by final volume) PEG300 or PEG400. Vortex for 1 minute.

  • Surfactant Addition: Add 5% (by final volume) Tween-80. Mix thoroughly by pipetting.

  • Aqueous Quench: Slowly add 45% (by final volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation Check (Tyndall Effect): Shine a focused laser pointer (e.g., 532 nm green laser) through the formulation in a clear glass vial against a dark background. A sharp, continuous, and dim beam indicates stable micellar dispersion. Excessive scattering or a "cloudy" beam indicates micro-precipitation, signaling that the compound concentration has exceeded the micellar capacity.

References[2] DMSO Concentration Limits for Cell-Based Assays - Smolecule - Link[1] CAS RN 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate | MFCD14698195 - hoffmanchemicals.com - Link[3] Unsuitable use of DMSO for assessing behavioral endpoints in aquatic model species - researchgate.net - Link[4] Comprehensive Application Notes and Protocols: Fludazonium Chloride In Vitro Solubility in DMSO - Smolecule - Link

Sources

Optimization

Optimal storage conditions to prevent degradation of Ethyl 2-chloro-6-methoxyisonicotinate

Welcome to the Technical Support Center for Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8)[1]. This portal is designed for research scientists and drug development professionals who require rigorous, field-prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8)[1]. This portal is designed for research scientists and drug development professionals who require rigorous, field-proven methodologies for handling this highly functionalized pyridine scaffold.

Rather than simply providing a list of storage temperatures, this guide deconstructs the thermodynamic and kinetic vulnerabilities of the molecule, empowering you to implement self-validating protocols that ensure absolute experimental reproducibility.

Mechanistic Pillars of Degradation (The "Why")

To optimize storage, we must first understand the specific chemical liabilities of the Ethyl 2-chloro-6-methoxyisonicotinate molecule[2]. The degradation of this compound is primarily driven by two distinct pathways:

  • Hydrolytic Cleavage (Moisture-Driven): The C-4 ethyl ester moiety is inherently susceptible to nucleophilic acyl substitution. When exposed to ambient humidity, water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon. This hydrolysis converts the ester into 2-chloro-6-methoxyisonicotinic acid and ethanol[3]. Because the resulting carboxylic acid alters the compound's solubility and can poison palladium catalysts in downstream cross-coupling reactions[4], preventing moisture ingress is critical.

  • Photolytic Dechlorination (Light-Driven): The C-2 chloro substituent on the pyridine ring is vulnerable to direct photolysis. Exposure to UV or intense visible light (>290 nm) induces homolytic cleavage of the C-Cl bond[5]. This generates highly reactive pyridinyl radicals that readily dimerize or oxidize, leading to yellow/brown discoloration and the formation of potentially genotoxic byproducts[5].

DegradationPathways Root Ethyl 2-chloro-6-methoxyisonicotinate (Intact Stable State) H2O Ambient Humidity (H2O) (Hydrolytic Stress) Root->H2O Hygroscopic absorption UV UV / Sunlight Exposure (Photolytic Stress) Root->UV Photon absorption (>290nm) Temp Elevated Temperature (Thermal Stress) Root->Temp Improper storage conditions Acid 2-chloro-6-methoxyisonicotinic acid + Ethanol H2O->Acid Nucleophilic acyl substitution HydrolysisAccel Accelerated Hydrolysis & Ester Cleavage H2O->HydrolysisAccel Radical Dechlorinated Radicals & Dimerization Products UV->Radical Homolytic C-Cl bond cleavage Temp->HydrolysisAccel Increased kinetic energy

Mechanisms of degradation for Ethyl 2-chloro-6-methoxyisonicotinate under environmental stress.

Optimal Storage & Handling Protocols (The "How")

While short-term handling can occur at room temperature (20-22 °C)[1], the kinetic energy at ambient conditions will slowly accelerate ester hydrolysis if trace moisture is present. Therefore, cold-chain logistics and refrigerated storage are strictly required for long-term preservation[6].

Quantitative Storage Parameters
Storage DurationOptimal TemperatureRelative Humidity (RH)Light ExposureAtmosphere
Active Use (< 1 Week) 20 to 22 °C (Room Temp)< 20% (Desiccator)Dark / Amber GlassAmbient (Tightly Sealed)
Short-Term (1-3 Months) 2 to 8 °C (Refrigerated)< 10%Zero (Foil-wrapped)Argon or Nitrogen Backfill
Long-Term (> 3 Months) -20 °C (Freezer)~ 0%Zero (Foil-wrapped)Argon or Nitrogen Backfill
Transportation 2 to 8 °C (Cold-chain)Sealed in dry packsZeroInert Gas Sealed
Self-Validating Experimental Workflow

To prevent the introduction of degradation catalysts during routine laboratory use, follow this step-by-step aliquoting methodology. Every step includes a built-in validation check to ensure scientific integrity.

  • Thermal Equilibration: Transfer the sealed vial from 2-8 °C storage into a vacuum desiccator. Allow 30–60 minutes for the vial to reach ambient temperature (20-22 °C)[1].

    • Validation Check: The exterior glass of the vial must be completely dry to the touch before opening. If condensation forms on the glass, the internal powder will rapidly absorb moisture, initiating hydrolysis.

  • Inert Atmosphere Handling: Open the vial exclusively under a continuous stream of dry Argon/Nitrogen, or ideally, inside a glove box.

  • Mass Transfer: Dispense the required mass using a static-free, oven-dried spatula.

  • Purging & Sealing: Backfill the master storage vial with Argon for 10–15 seconds to displace atmospheric oxygen and moisture. Seal immediately with a PTFE-lined cap and wrap the seam tightly with Parafilm.

  • Quality Control (QC) Validation: If the master vial has been accessed multiple times or stored for >6 months, run a rapid 1 H NMR (in CDCl 3​ ) before using it in sensitive reactions.

    • Validation Check: Confirm the presence of the intact ethyl ester (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the absence of a broad carboxylic acid peak (~11.0 ppm).

StorageWorkflow Step1 1. Thermal Equilibration (Desiccator, 30-60 min) Step2 2. Inert Gas Purging (Argon/N2 Environment) Step1->Step2 Vial reaches 20-22°C Step3 3. Dry Aliquoting (Oven-Dried Tools) Step2->Step3 O2/H2O displaced Step4 4. Sealing & Storage (PTFE Cap, 2-8°C, Dark) Step3->Step4 Aliquot removed Validation QC Validation Check (1H NMR / TLC Analysis) Step4->Validation If stored > 6 months Validation->Step1 Intact ester confirmed

Self-validating experimental workflow for aliquoting and storing sensitive pyridine esters.

Troubleshooting & FAQs

Q: My compound has shifted from a white/off-white powder to a distinct yellowish solid. Is it still viable? A: This color shift is a hallmark of photolytic degradation[5]. The C-2 chloro group has likely undergone UV-induced homolytic cleavage, leading to the formation of colored, conjugated dimerization products or oxidized radicals. Do not use this batch for quantitative synthesis. To prevent this in the future, ensure the compound is stored in amber glass vials and protected from direct sunlight or intense fluorescent laboratory lighting.

Q: I am observing unusually poor yields and catalyst blackening in my downstream Suzuki-Miyaura cross-coupling reactions. Could the starting material be the issue? A: Yes. If Ethyl 2-chloro-6-methoxyisonicotinate has been exposed to moisture, it will partially hydrolyze into 2-chloro-6-methoxyisonicotinic acid[3]. Free carboxylic acids act as potent poisons to many palladium(0) catalysts by forming stable, unreactive Pd-carboxylate complexes. Verify the integrity of your starting material via 1 H NMR; if the acid is present, you must either discard the batch or perform a basic aqueous workup (e.g., washing an organic solution of the compound with saturated NaHCO 3​ ) to extract the hydrolyzed acid byproduct before proceeding.

Q: I accidentally left a vial of the compound open on the benchtop overnight. How can I rescue it? A: Immediate remediation is required. Dissolve the powder in a dry, non-polar solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate (MgSO 4​ ) to remove absorbed atmospheric water, filter, and concentrate in vacuo. Store the resulting solid immediately under Argon at 2-8 °C[6].

References

  • Hoffman Fine Chemicals - Ethyl 2-chloro-6-methoxyisonicotinate CAS 106719-08-8 Properties & Storage. 1

  • BLD Pharm - 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate Transportation & Cold-Chain. 6

  • Accel Scientific - Chemical Properties and SMILES for Ethyl 2-chloro-6-methoxyisonicotinate. 2

  • Molaid Chemical Database - 2-chloro-6-methoxyisonicotinohydrazide Reactions and Hydrolysis Pathways. 3

  • Google Patents (WO2017155909A1) - Antibacterial compounds and uses thereof (Synthesis Applications). 4

  • ResearchGate - Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity. 5

Sources

Reference Data & Comparative Studies

Validation

Ethyl vs. Methyl 2-Chloro-6-methoxyisonicotinate: A Comparative Reactivity Guide for Advanced Synthesis

As drug development pipelines increasingly rely on highly functionalized pyridine scaffolds, the selection of the correct building block is paramount. Ethyl 2-chloro-6-methoxyisonicotinate and methyl 2-chloro-6-methoxyis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized pyridine scaffolds, the selection of the correct building block is paramount. Ethyl 2-chloro-6-methoxyisonicotinate and methyl 2-chloro-6-methoxyisonicotinate are two closely related bifunctional intermediates[1][2]. While they may appear interchangeable on paper, their divergent steric and electronic profiles dictate distinct chemoselective outcomes in complex synthetic workflows.

This guide objectively compares the reactivity of these two esters, providing researchers with the mechanistic causality and validated experimental data necessary to optimize cross-coupling and nucleophilic substitution reactions.

Structural and Electronic Causality

The reactivity of the 2-chloro-6-methoxyisonicotinate scaffold is governed by a delicate "push-pull" electronic system. The C6 methoxy group exerts a +M (resonance donating) and -I (inductively withdrawing) effect, while the C4 ester is strongly electron-withdrawing (-M, -I). This combination specifically activates the C2-chloride toward oxidative addition (for transition-metal catalysis) and Nucleophilic Aromatic Substitution (SNAr).

However, the choice between the methyl and ethyl ester introduces a critical divergence:

  • Steric Hindrance at C4: The methyl ester is sterically unencumbered, making the carbonyl carbon highly susceptible to nucleophilic attack (forming a tetrahedral intermediate via the BAC​2 mechanism). The ethyl group provides a larger steric shield, raising the activation energy for unwanted acyl substitution.

  • Electronic Modulation at C2: The methyl group is slightly less electron-donating than the ethyl group. Consequently, the methyl ester is marginally more electron-withdrawing overall, making the C2-Cl bond slightly more reactive toward oxidative addition in Nickel- or Palladium-catalyzed cross-electrophile coupling (XEC)[3].

When designing a synthesis, if your downstream steps require harsh basic conditions but the ester must remain intact, the ethyl ester provides a significantly wider chemoselective window. Conversely, if immediate saponification is desired post-coupling, or if reactions are conducted under strictly non-nucleophilic conditions, the methyl ester is preferred due to its higher crystallinity and slightly faster oxidative addition rates.

Quantitative Reactivity Comparison

The following table summarizes the divergent physical and chemical properties of both building blocks, highlighting their performance in standard synthetic transformations.

ParameterMethyl 2-chloro-6-methoxyisonicotinateEthyl 2-chloro-6-methoxyisonicotinate
CAS Number 42521-10-8106719-08-8
Molecular Weight 201.61 g/mol 215.63 g/mol
Physical State (rt) Solid (White to Yellow)Oil to Low-Melting Solid
Relative Saponification Rate ( krel​ ) 1.00 (Baseline)~0.45 (Sterically hindered)
Ni-Catalyzed XEC Yield (C2) 59% (Standard conditions)57% (Comparable)
Chemoselectivity (Basic SNAr) Moderate (Prone to C4 amidation)High (C2 SNAr exclusively favored)

Mechanistic Pathway Visualization

The diagram below illustrates the competing reactive sites on the isonicotinate scaffold. Controlling which pathway dominates is entirely dependent on the choice of the ester alkyl group and the applied reaction conditions.

Reactivity Core 2-Chloro-6-methoxyisonicotinate (Methyl or Ethyl) C2_Path C2: Cross-Coupling / SNAr (Cl Displacement) Core->C2_Path Ni/Pd Catalysis or Amines C4_Path C4: Acyl Substitution (Ester Cleavage) Core->C4_Path NaOH/LiOH or Heat + Amine Product_C2 C2-Functionalized Pyridine (Ester Intact) C2_Path->Product_C2 Product_C4 Isonicotinic Acid / Amide (C2-Cl Intact) C4_Path->Product_C4

Divergent reactivity pathways of 2-chloro-6-methoxyisonicotinate esters at C2 and C4.

Validated Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols detail how to selectively functionalize the C2 position while managing the stability of the C4 ester. Every protocol described here is designed as a self-validating system , ensuring that researchers can immediately identify success or failure through standard analytical techniques.

Protocol A: Chemoselective Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Optimized for: Methyl 2-chloro-6-methoxyisonicotinate

Because XEC relies on reductive conditions rather than nucleophilic bases, the sterically vulnerable methyl ester can be safely utilized to maximize the rate of oxidative addition at the C2-chloride[3].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with methyl 2-chloro-6-methoxyisonicotinate (30.2 mg, 0.15 mmol, 1.0 equiv) and 3-bromo-1-methyl-1H-indole (31.5 mg, 0.15 mmol, 1.0 equiv)[3].

  • Catalyst Assembly: Add NiCl2​⋅glyme (10 mol%) and a sterically hindered terpyridine ligand (10 mol%) to the vial.

  • Reduction: Introduce zinc dust (2.0 equiv) as the terminal heterogeneous reductant.

  • Reaction: Inject anhydrous DMA (1.5 mL), seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 16 hours.

  • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove zinc/nickel particulates, and concentrate under reduced pressure.

Self-Validating Mechanism: The use of a non-nucleophilic reductant (Zn) and ambient temperature prevents C4 ester cleavage. This protocol validates itself during LC-MS analysis: the complete consumption of the starting material (m/z 202) coupled with the appearance of the cross-coupled product mass—and the strict absence of the hydrolyzed acid mass (m/z 188)—confirms that C2-selective XEC was achieved without compromising the methyl ester.

Protocol B: Chemoselective SNAr with Ester Retention

Optimized for: Ethyl 2-chloro-6-methoxyisonicotinate

When forming C-N bonds via SNAr using secondary amines, the nucleophile can inadvertently attack the C4 ester, leading to unwanted amidation. The ethyl ester is strictly required here to sterically block the BAC​2 pathway[4].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-chloro-6-methoxyisonicotinate (215.6 mg, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL) in a sealed tube.

  • Reagent Addition: Add morpholine (104.5 mg, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 80 °C for 4 hours. The steric bulk of the ethyl group raises the activation energy for carbonyl attack, directing the morpholine exclusively to the C2 position via the Meisenheimer complex.

  • Quench: Cool to room temperature and quench by pouring into saturated aqueous NH4​Cl (10 mL). Extract with ethyl acetate (3 x 10 mL).

Self-Validating Mechanism: The protocol is analytically self-validating. Upon LC-MS analysis of the crude mixture, the presence of the desired C2-morpholino product (m/z 267) and the absolute absence of the M-46 (loss of ethanol via C4 amidation) side-product validates the steric protection afforded by the ethyl ester. If the methyl ester were used under these exact conditions, a split peak of C2-SNAr and C4-amide would be observed.

References

  • Sigma-Aldrich Product Data:Methyl 2-chloro-6-methoxyisonicotinate | 42521-10-8. Sigma-Aldrich.
  • University of Wisconsin–Madison:Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. UW-Madison Libraries.
  • Pfizer Inc. Patent:WO 2013/150416 A1 - Imidazopyrimidine and Imidazopyrazine Derivatives. Google Patents / WIPO.

Sources

Comparative

Comparing leaving group ability in Ethyl 2-chloro-6-methoxyisonicotinate analogs

Comparative Guide: Leaving Group Ability in Ethyl 2-Chloro-6-Methoxyisonicotinate Analogs 1. Scaffold Overview & Synthetic Significance Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Leaving Group Ability in Ethyl 2-Chloro-6-Methoxyisonicotinate Analogs

1. Scaffold Overview & Synthetic Significance Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile pyridine building block 1. The scaffold features a uniquely polarized aromatic system: the 4-carboxylate acts as a strong electron-withdrawing group (EWG) that activates the ring, while the 6-methoxy group donates electron density via resonance, slightly dampening overall electrophilicity. When optimizing synthetic routes—whether via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling—the choice of the leaving group (X = F, Cl, Br, I, or OTf) at the 2-position dictates the reaction's efficiency, chemoselectivity, and required activation energy.

2. Mechanistic Divergence: SNAr vs. Cross-Coupling The fundamental causality behind leaving group performance flips entirely depending on the reaction mechanism:

  • SNAr Pathway: The rate-determining step (RDS) is typically the initial nucleophilic attack to form the anionic Meisenheimer complex. Highly electronegative groups (like Fluorine) accelerate the reaction by polarizing the C-X bond and 2.

  • Cross-Coupling Pathway: The RDS is the oxidative addition of the Pd(0) catalyst into the C-X bond. Here, bond dissociation energy (BDE) governs reactivity;3.

MechanisticDivergence Substrate Ethyl 2-X-6-methoxyisonicotinate (X = F, Cl, Br, I, OTf) SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amine/Alkoxide Base, Heat CrossCoupling Cross-Coupling Pathway (Pd Catalysis) Substrate->CrossCoupling Pd(0), Ligand Boronic Acid Meisenheimer Meisenheimer Complex (Rate-Determining Step) SNAr->Meisenheimer SNAr_Prod SNAr Product (C-N, C-O, C-S) Meisenheimer->SNAr_Prod Fast Elimination of X⁻ Trend_SNAr SNAr Reactivity: F > Cl ≈ Br > I Meisenheimer->Trend_SNAr OxAddition Pd(II) Oxidative Addition (Rate-Determining Step) CrossCoupling->OxAddition CC_Prod Cross-Coupled Product (C-C, C-N) OxAddition->CC_Prod Transmetalation & Reductive Elimination Trend_CC Coupling Reactivity: I > OTf > Br > Cl >> F OxAddition->Trend_CC

Mechanistic divergence and leaving group trends for Ethyl 2-X-6-methoxyisonicotinate analogs.

3. Nucleophilic Aromatic Substitution (SNAr) Performance

Causality & Leaving Group Trends: For electron-deficient pyridines, the "element effect" demonstrates that the ability of the leaving group to physically depart is secondary to its ability to withdraw electron density during the nucleophilic attack. The reactivity order is strictly F > Cl ≈ Br > I . Substituting the chlorine with a fluorine yields an analog that can undergo SNAr at room temperature, whereas the commercially standard chloro-analog 4 to overcome the activation barrier.

Table 1: Comparative SNAr Performance (Simulated conditions: Morpholine 1.2 eq, DIPEA 2.0 eq, DMF, 0.5M)

Analog (C2 Leaving Group)Time to >95% Conv.Temp (°C)Isolated Yield (%)Mechanistic Causality
Fluoro (F) 2 hours2594Strong inductive withdrawal; rapid nucleophilic addition.
Chloro (Cl) 12 hours8088Standard polarization; requires thermal activation.
Bromo (Br) 14 hours8085Similar to Cl; slightly less electronegative.
Iodo (I) >24 hours100<50Poor polarization; sluggish addition step.

Protocol 1: Self-Validating SNAr Workflow (Chloro-Analog)

  • Preparation: In an oven-dried 10 mL vial, dissolve Ethyl 2-chloro-6-methoxyisonicotinate (1.0 mmol) in anhydrous DMF (2.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Expert Insight: DIPEA is crucial to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Thermal Activation: Seal the vial and heat to 80 °C using an aluminum heating block.

  • Validation Checkpoint: At t=4h and t=12h, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system is self-validating: the disappearance of the starting material mass (m/z 216.0 for ³⁵Cl) and the emergence of the product mass (m/z 267.1) confirms the progression of the Meisenheimer intermediate.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% aqueous LiCl (to quantitatively remove DMF), dry over Na₂SO₄, and concentrate.

4. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Leaving Group Trends: In cross-coupling, the C-X bond must be physically broken during the oxidative addition of the Pd(0) catalyst. Bond dissociation energies dictate the reactivity: C-F (~116 kcal/mol) > C-Cl (~81 kcal/mol) > C-Br (~68 kcal/mol) > C-I (~51 kcal/mol). Consequently, the reactivity order is I > OTf > Br > Cl >> F . While the chloro-analog is cost-effective, it requires specialized, electron-rich ligands (e.g., XPhos) to force the challenging oxidative addition. The bromo or iodo analogs can be coupled using standard, less expensive ligands like PPh₃.

Table 2: Comparative Suzuki-Miyaura Performance (Simulated conditions: Phenylboronic acid 1.5 eq, Pd catalyst 2.5 mol%, K₃PO₄ 2.0 eq, Dioxane/H₂O)

Analog (C2 Leaving Group)Optimal Catalyst / LigandTemp (°C)Time (h)Isolated Yield (%)
Iodo (I) Pd(PPh₃)₄60396
Triflato (OTf) Pd(dppf)Cl₂80690
Bromo (Br) Pd(dppf)Cl₂80692
Chloro (Cl) Pd₂(dba)₃ / XPhos1001286
Fluoro (F) N/A>120>24Trace

Protocol 2: Self-Validating Suzuki-Miyaura Workflow (Chloro-Analog)

  • Preparation: In a Schlenk tube, combine Ethyl 2-chloro-6-methoxyisonicotinate (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%). Expert Insight: The electron-rich dicyclohexylphosphine moiety of XPhos increases electron density on the Pd center, which is mandatory to lower the activation barrier for C-Cl oxidative addition.

  • Inert Atmosphere (Critical Validation): Evacuate and backfill the tube with Argon three times. Self-Validation: Failure to strictly exclude oxygen will result in visual confirmation of failure—the rapid precipitation of black Pd(0) solid ("Pd black"), permanently halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1, 5 mL) via syringe.

  • Heating & Monitoring: Heat to 100 °C. Monitor via TLC (Hexanes/EtOAc 4:1) until the UV-active starting material spot is consumed.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

5. Selection Summary Choosing the right analog of Ethyl 2-chloro-6-methoxyisonicotinate depends entirely on the downstream transformation. For SNAr-heavy routes, investing in the fluoro-analog drastically reduces reaction times and avoids thermal degradation. For complex cross-coupling campaigns, synthesizing the bromo- or iodo-analog saves catalyst costs and improves yields, though the commercially available chloro-analog remains highly viable when paired with modern dialkylbiaryl phosphine ligands.

References

  • Hoffman Fine Chemicals. "CAS RN 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate".

  • BenchChem. "Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines".

  • National Center for Biotechnology Information (PMC). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions".

  • Royal Society of Chemistry. "Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions".

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of Ethyl 2-chloro-6-methoxyisonicotinate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Ethyl 2-chloro-6-methoxyisonicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Undetected impurities, whether process-related or degradants, can carry forward through synthesis, potentially impacting the final API's stability, bioavailability, and toxicological profile.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of Ethyl 2-chloro-6-methoxyisonicotinate. We will move beyond simple procedural lists to explore the scientific rationale behind method development choices, present a rigorous validation framework grounded in regulatory standards, and compare two distinct, optimized methods to guide researchers in selecting the most appropriate approach for their specific needs.

Pillar 1: Strategic Method Development - A Logic-Driven Approach

A successful HPLC method is not discovered by chance; it is engineered through a systematic evaluation of the analyte's physicochemical properties and the principles of chromatography. The goal is to develop a stability-indicating method, one that can accurately quantify the analyte and separate it from all potential impurities and degradation products.[1][2][3]

Analyte Characterization

Ethyl 2-chloro-6-methoxyisonicotinate possesses a substituted pyridine ring, which imparts a basic character (pKa ~5-6), and an ethyl ester group.[4] This structure is moderately polar and contains a strong chromophore, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

The Method Development Workflow

Our development strategy is a sequential process where each step logically informs the next. This ensures the final method is not only effective but also robust and reliable.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Properties (UV, pKa, Solubility) Column Column Selection (e.g., C18, C8) Analyte->Column Select stationary phase Mobile Mobile Phase Scouting (ACN vs MeOH, pH) Column->Mobile Test solvents Gradient Gradient/Isocratic Optimization Mobile->Gradient Refine separation Flow Flow Rate & Temp. Gradient->Flow Improve efficiency Wavelength Wavelength Selection (PDA Scan) Flow->Wavelength Maximize sensitivity SST System Suitability (SST) Wavelength->SST Define QC checks Forced Forced Degradation (Specificity Check) SST->Forced Confirm stability- indicating power

Caption: Logical workflow for HPLC method development.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its hydrophobic nature provides excellent retention for the moderately nonpolar Ethyl 2-chloro-6-methoxyisonicotinate.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and resolution, especially for a basic compound.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for pyridine-containing compounds due to its lower viscosity and different selectivity.

    • Aqueous Phase & pH Control: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing. Maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-4.0) protonates the pyridine nitrogen, but more importantly, it suppresses the ionization of silanol groups, leading to symmetrical peaks. A phosphate or formate buffer is commonly used.[5]

  • Detection Wavelength: A photodiode array (PDA) detector should be used to scan the analyte across a range of wavelengths (e.g., 200-400 nm) to identify the lambda max (λmax), the wavelength of maximum absorbance. This ensures the highest sensitivity for the main component and any related impurities. For substituted pyridines, this is often in the 250-280 nm range.[4]

Pillar 2: Comparative Analysis of Optimized Purity Methods

Based on the development strategy, we present two distinct methods for comparison:

  • Method A (Isocratic): A rapid, robust method ideal for routine quality control (QC) where known impurities are monitored.

  • Method B (Gradient): A higher-resolution method designed to separate a wider range of potential impurities and degradants, making it superior for stability studies and formulation development.

Experimental Protocol: Method A (Isocratic QC Method)
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Diluent Mobile Phase
Experimental Protocol: Method B (Gradient Stability-Indicating Method)
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample Diluent Acetonitrile:Water (50:50)
Gradient Program Time (min)
0
15
20
20.1
25

Pillar 3: Method Validation - The Self-Validating System of Trust

A method is only reliable if its performance is documented and verified. Method validation provides the evidence that the method is suitable for its intended purpose. All validation protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The most rigorous test of specificity is a forced degradation study.[2][11] In this study, the drug substance is subjected to harsh conditions to intentionally produce degradants.

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) cluster_analysis Analysis & Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) Base Base Hydrolysis (0.1N NaOH, 60°C) API Ethyl 2-chloro-6- methoxyisonicotinate Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C, Dry Heat) Photo Photolytic (ICH Light Box) HPLC Inject into HPLC System (Method B) API->HPLC Outcome Peak Purity Assessment & Mass Balance HPLC->Outcome

Caption: Forced degradation study workflow.

The goal is to achieve 5-20% degradation of the parent compound.[11] The stressed samples are then analyzed using the HPLC method (primarily the high-resolution Method B) to ensure that all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is mandatory to confirm that the main peak is spectrally pure.

Comparative Validation Data Summary

The following table summarizes the expected performance of both methods based on a full validation study.

Validation ParameterMethod A (Isocratic)Method B (Gradient)ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range 50-150 µg/mL1-200 µg/mL80-120% of test concentration
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 101.2%98.0% - 102.0%
Precision (Method %RSD) ≤ 1.0%≤ 0.8%≤ 2.0%
LOD (Limit of Detection) ~0.5 µg/mL~0.1 µg/mLSignal-to-Noise ≥ 3:1
LOQ (Limit of Quantitation) ~1.5 µg/mL~0.3 µg/mLSignal-to-Noise ≥ 10:1
Resolution (Rs) > 2.0 for known impurities> 2.5 for all degradants> 2.0 between analyte and closest peak
Robustness (%RSD) ≤ 2.0%≤ 1.5%No significant impact on results

Discussion and Recommendations

Both Method A and Method B are validatable and fit for purpose, but their applications differ significantly.

  • Method A (Isocratic) is the clear choice for a routine manufacturing QC environment. Its short run time (10 minutes) allows for high throughput. Since the process impurities are generally known and well-characterized, the primary need is for a fast, precise, and robust method to confirm the product meets its specification.

  • Method B (Gradient) is unequivocally superior for research, development, and stability testing. Its wider range, lower LOD/LOQ, and enhanced resolving power are essential for detecting and quantifying unknown degradants that may form under stress or long-term storage conditions.[3][10] The use of a volatile buffer (formic acid) also makes this method compatible with mass spectrometry (LC-MS) for impurity identification, which is a critical step in pharmaceutical development.[5]

Conclusion

The selection of an HPLC method for the purity validation of Ethyl 2-chloro-6-methoxyisonicotinate is a strategic decision that should be dictated by the specific application. For rapid and reliable batch release testing in a controlled manufacturing setting, a robust isocratic method provides the optimal balance of speed and precision. However, for the comprehensive impurity profiling required during stability studies and pharmaceutical development, a high-resolution, stability-indicating gradient method is indispensable. By grounding method development in scientific principles and adhering to rigorous validation standards as outlined by ICH, researchers can ensure the generation of trustworthy data, safeguarding the quality and integrity of the final API.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Rahman, M. M., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) validation of Ethyl 2-chloro-6-methoxyisonicotinate derivatives

LC-MS/MS Validation Guide: Analytical Strategies for Ethyl 2-chloro-6-methoxyisonicotinate Derivatives Executive Summary Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile pyridine scaffold ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Validation Guide: Analytical Strategies for Ethyl 2-chloro-6-methoxyisonicotinate Derivatives

Executive Summary

Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly versatile pyridine scaffold utilized extensively in medicinal chemistry and drug development. The orthogonal reactivity of its substituents—the 2-chloro group for transition-metal-catalyzed cross-coupling, the 4-ethyl ester for amidation, and the 6-methoxy group for electronic modulation—makes it an ideal precursor for novel therapeutics. However, validating robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for its derivatives presents distinct analytical challenges. The complex electronic "push-pull" system of the substituted pyridine ring heavily influences both chromatographic retention and gas-phase ionization.

As a Senior Application Scientist, I have structured this guide to objectively compare chromatographic and ionization alternatives, providing a self-validating methodological framework to ensure absolute scientific integrity during quantitative analysis.

Chromatographic Column Chemistry: C18 vs. PFP

The Analytical Challenge & Causality: Nitrogen-containing heterocycles (NCHs) routinely suffer from poor retention, peak tailing, and matrix co-elution on standard octadecylsilane (C18) columns. This occurs because C18 relies purely on hydrophobic dispersion forces, whereas basic pyridine nitrogens undergo secondary, irreversible interactions with unendcapped residual silanols on the silica backbone .

For Ethyl 2-chloro-6-methoxyisonicotinate derivatives, the highly polarizable π -system and electronegative heteroatoms (Cl, O, N) demand alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity. The highly electronegative fluorine atoms on the PFP ring create a strong multipole moment, allowing for specific dipole-dipole interactions with the chloro/methoxy substituents, while the aromatic ring facilitates π−π stacking with the pyridine core.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP) Data generated using a representative 2-aryl-6-methoxyisonicotinate derivative (10 ng/mL) in crashed human plasma.

ParameterStandard C18 (Octadecylsilane)PFP (Pentafluorophenyl)Mechanistic Causality
Retention Factor (k') 1.84.5PFP induces π−π and dipole interactions with the pyridine ring, significantly increasing retention of polar derivatives.
Peak Asymmetry (Tf) 1.65 (Severe Tailing)1.05 (Symmetrical)PFP phases shield residual silanols more effectively and provide specific hydrogen bonding sites, preventing basic nitrogen tailing.
Theoretical Plates (N) ~4,500~12,000Enhanced mass transfer kinetics and uniform interaction sites on the fluorinated phase yield sharper peaks.
Matrix Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline)The orthogonal selectivity of PFP separates the target analyte from hydrophobic endogenous phospholipids that typically co-elute on C18.

Ionization Mode: ESI+ vs. APCI+

The Analytical Challenge & Causality: Electrospray Ionization (ESI) is the default gold standard for basic pyridines due to the facile protonation of the ring nitrogen in acidic mobile phases. However, when derivatization at the 2-chloro position (e.g., via Suzuki-Miyaura coupling) introduces bulky, highly lipophilic, or electron-withdrawing groups, ESI efficiency drops precipitously. Highly lipophilic derivatives struggle to migrate to the surface of the ESI droplet, leading to poor desolvation and severe ion suppression from competing matrix components .

Atmospheric Pressure Chemical Ionization (APCI) bypasses liquid-phase protonation. It utilizes heat and a corona discharge to initiate gas-phase ion-molecule reactions. Because APCI vaporizes the solvent and analyte prior to ionization, it is vastly more robust against matrix effects and is the superior choice for neutral or highly lipophilic pyridine derivatives.

Table 2: Ionization Efficiency & Matrix Effects (ESI+ vs. APCI+)

ParameterESI+ (Electrospray)APCI+ (Atmospheric Pressure)Mechanistic Causality
Signal-to-Noise (S/N) 45:1180:1APCI efficiently ionizes lipophilic derivatives via gas-phase charge transfer, whereas ESI struggles with non-polar analytes.
Matrix Effect (%) -45% (Suppression)-5% (Negligible)APCI is immune to non-volatile matrix components (e.g., salts, lipids) competing for droplet surface charge.
LOD (ng/mL) 2.50.5Lower background chemical noise and higher ionization yield in APCI for neutral/lipophilic derivatives.
Linear Dynamic Range 2 orders of magnitude4 orders of magnitudeAPCI avoids the droplet saturation effects that truncate the upper limit of quantification in ESI.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step incorporates a built-in checkpoint to verify data integrity, aligning with ICH M10 bioanalytical guidelines .

Step 1: Analyte Tuning & MRM Optimization

  • Prepare a 100 ng/mL solution of the specific Ethyl 2-chloro-6-methoxyisonicotinate derivative in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infuse directly into the MS at 10 µL/min.

  • Optimize Declustering Potential (DP) for the precursor ion [M+H]+ .

  • Perform product ion scans to identify the two most abundant fragments (typically loss of the ethyl ester or methoxy cleavage). Optimize Collision Energy (CE) for both.

  • Self-Validation Checkpoint: Assign the highest intensity transition as the Quantifier and the second as the Qualifier. The system is valid only if the Qualifier/Quantifier ion ratio remains constant (±20%) across all subsequent calibration standards.

Step 2: Chromatographic Separation

  • Install a PFP column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Set Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) and Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Run a gradient from 5% B to 95% B over 4 minutes at 0.4 mL/min.

  • Self-Validation Checkpoint: Inject a null matrix blank immediately following the Upper Limit of Quantification (ULOQ) sample. The method is valid only if the carryover peak area is <20% of the Lower Limit of Quantification (LLOQ) area.

Step 3: Matrix Effect Evaluation (Post-Column Infusion)

  • Set up a T-junction post-column, pre-source.

  • Continuously infuse the neat analyte solution (100 ng/mL) at 10 µL/min via a syringe pump.

  • Inject a blank extracted biological matrix (e.g., plasma) through the LC system.

  • Self-Validation Checkpoint: Monitor the baseline of the infused analyte. A valid method will show a steady baseline. Any signal depression >15% at the analyte's retention time indicates localized ion suppression, requiring gradient adjustment.

Step 4: ICH Method Validation

  • Prepare calibration standards (0.5 to 500 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Utilize a stable-isotope-labeled internal standard (SIL-IS) added prior to extraction.

  • Self-Validation Checkpoint: Calculate the accuracy of the interspersed QC samples. The analytical run is self-validated and accepted only if 67% of QCs are within ±15% of their nominal concentration (±20% at the LLOQ).

Workflow Visualization

LCMS_Validation Start Target: Ethyl 2-chloro- 6-methoxyisonicotinate Sub1 Phase 1: MS Optimization Select ESI+ or APCI+ Start->Sub1 Check1 Self-Validation: Ion Ratio Stability (±20%) Sub1->Check1 Sub2 Phase 2: Chromatography Select PFP over C18 Check1->Sub2 Check2 Self-Validation: Post-Column Infusion (Matrix Effect < 15%) Sub2->Check2 Sub3 Phase 3: Method Validation (ICH Q2/M10 Guidelines) Check2->Sub3 Check3 Self-Validation: ULOQ Blank Injection (Carryover < 20% LLOQ) Sub3->Check3 End Validated Quantitative LC-MS/MS Method Check3->End

Figure 1: Self-validating LC-MS/MS method development workflow for pyridine derivatives.

References

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, 412(20), 4921–4930. Available at:[Link]

  • Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Available at:[Link]

Validation

Ethyl 2-chloro-6-methoxyisonicotinate compared to other isonicotinic acid esters

Ethyl 2-chloro-6-methoxyisonicotinate vs. Standard Isonicotinic Acid Esters: A Technical Comparison Guide Introduction Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly functionalized pyridine derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-chloro-6-methoxyisonicotinate vs. Standard Isonicotinic Acid Esters: A Technical Comparison Guide

Introduction

Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry[1]. While simple isonicotinic acid esters (e.g., ethyl isonicotinate, hexyl isonicotinate) are primarily utilized as agricultural attractants or baseline substrates for enzymatic studies, the strategic incorporation of 2-chloro and 6-methoxy substituents fundamentally shifts this molecule's utility toward advanced active pharmaceutical ingredient (API) synthesis, particularly in the development of antibacterial and antiviral agents[2][3].

Structural Rationale & Comparative Reactivity

1. Electrophilic Handles for Cross-Coupling The 2-chloro substituent on the pyridine ring acts as an orthogonal reactive site. Unlike unsubstituted ethyl isonicotinate, which requires harsh, unselective conditions for direct C-H functionalization, the 2-chloro group readily undergoes palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura couplings[2]. This reactivity is indispensable for synthesizing complex diarylquinolines, a class of potent anti-tuberculosis agents[2].

2. Electronic Modulation via the Methoxy Group The 6-methoxy group serves as an electron-donating moiety (+M effect), which stabilizes the pyridine ring against unwanted nucleophilic attacks while tuning the electrophilicity of the adjacent ester group. This dual push-pull electronic system prevents premature ester hydrolysis during transition-metal-catalyzed cross-coupling reactions.

3. Cytochrome P450 (CYP2E1) Interactions & Pharmacokinetics Simple alkyl isonicotinic acid esters, such as hexyl isonicotinate, are known substrates for ω-1 hydroxylation by CYP2E1, exhibiting rapid Type II binding spectra governed by conformational-selection models[4]. The steric bulk of the 2-chloro and 6-methoxy groups alters this binding kinetic. By shifting the equilibrium of the enzyme's open/closed conformations, these functional groups reduce rapid off-target metabolism, thereby extending the half-life of derived pharmacophores compared to their unsubstituted counterparts[4]. Furthermore, halopyridyl esters have shown potent irreversible inhibitory activity against viral targets, such as the SARS-CoV-2 main protease, demonstrating the unique pharmacological value of the halogenated pyridine core[3].

Reactivity A Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) B Pd-Catalyzed Cross-Coupling (C-N / C-C Bond Formation) A->B Pd(OAc)2, BINAP, Cs2CO3 C Ester Hydrolysis (Carboxylic Acid Generation) A->C NaOH / EtOH E CYP2E1 Substrate Evaluation (Conformational Selection) A->E In vitro stopped-flow D Diarylquinoline Synthesis (Anti-TB Agents) B->D Downstream API

Reaction pathways of Ethyl 2-chloro-6-methoxyisonicotinate in drug development.

Quantitative Data Presentation

The following table summarizes the performance metrics and properties of Ethyl 2-chloro-6-methoxyisonicotinate against standard isonicotinic acid esters.

Property / MetricEthyl 2-chloro-6-methoxyisonicotinateHexyl IsonicotinateEthyl Isonicotinate
CAS Number 106719-08-8[1]71526-08-41570-45-2
Primary Application API Building Block (Anti-TB/Antiviral)[2][3]CYP2E1 Substrate / Attractant[4]Chemical Intermediate
Pd-Catalyzed Amination Yield >95% (with BINAP/Pd(OAc)2)[2]N/A (Lacks halogen handle)N/A (Lacks halogen handle)
CYP2E1 Binding Model Sterically hindered (Slowed kinetics)Conformational-selection (Rapid)[4]Conformational-selection
Protease Inhibition Potential High (Halopyridyl ester scaffold)[3]LowLow

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of Ethyl 2-chloro-6-methoxyisonicotinate

Causality & Rationale: Pd(OAc)2 provides the active Pd(0) species upon reduction in situ, while BINAP's specific bite angle is optimal for oxidative addition into the sterically hindered 2-chloro-6-methoxy pyridine system. Cesium carbonate (Cs2CO3) is chosen as a base because its specific solubility profile in toluene minimizes unwanted ester saponification compared to harsher bases like NaOH or KOH[2]. Self-Validating System: The reaction progress is self-validated via LC-MS by tracking the disappearance of the starting material mass (m/z 215.6[M+H]+) and the emergence of the higher-mass coupled product.

  • Preparation : Charge an oven-dried Schlenk flask with Ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv), the desired amine partner (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (10 mol%), and Cs2CO3 (1.5 equiv)[2].

  • Atmosphere Control : Evacuate and backfill the flask with N2 three times. This step is critical to prevent the oxidation of the active Pd(0) catalyst.

  • Reaction : Add anhydrous toluene (0.2 M relative to the ester) and heat the mixture to 90°C under continuous stirring for 12 hours[2].

  • Workup & Validation : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Validate completion via LC-MS.

Protocol 2: CYP2E1 Binding Kinetic Assay for Isonicotinic Acid Esters

Causality & Rationale: Differentiating the binding mechanism (induced-fit vs. conformational-selection) requires stopped-flow spectrophotometry. Cumene hydroperoxide is utilized as an oxygen surrogate to bypass the need for the full NADPH-cytochrome P450 reductase system, thereby isolating the binding event from the electron-transfer steps[4]. Self-Validating System: The kinetic data is fit to a biexponential equation. A concentration-independent slow phase mathematically validates the conformational-selection model, proving the enzyme shifts conformation prior to substrate binding[4].

  • Enzyme Preparation : Prepare recombinant human CYP2E1 (1 µM) in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Stopped-Flow Mixing : Rapidly mix the enzyme solution with varying concentrations of the isonicotinic acid ester (10-100 µM) using a stopped-flow apparatus at 25°C[4].

  • Spectral Monitoring : Record absorbance changes at 430 nm versus 410 nm to capture the Type II spectral shift indicative of nitrogen coordination to the heme iron[4].

  • Data Analysis : Fit the transient kinetic data to a biexponential equation. Extract the fast phase ( kobs1​ ) and slow phase ( kobs2​ ) rates to determine the kon​ and koff​ values[4].

CYP2E1 E_open CYP2E1 (Open Conformation) E_closed CYP2E1 (Closed Conformation) E_open->E_closed k1 / k-1 ES_complex Enzyme-Substrate Complex (Type II Binding) E_closed->ES_complex Substrate (k2) Metabolite ω-1 Hydroxylation Product ES_complex->Metabolite Catalytic Cycle

Conformational-selection model for isonicotinic acid ester binding to CYP2E1.

References

  • Hoffman Fine Chemicals. "CAS RN 106719-08-8 | Ethyl 2-chloro-6-methoxyisonicotinate". Hoffman Fine Chemicals Catalog.
  • Google Patents. "WO2017155909A1 - Antibacterial compounds and uses thereof". World Intellectual Property Organization.
  • National Institutes of Health (PMC). "Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes". Journal of Biological Chemistry.
  • ACS Publications. "Nonpeptidic Irreversible Inhibitors of SARS-CoV-2 Main Protease with Potent Antiviral Activity". Journal of Medicinal Chemistry.

Sources

Comparative

Benchmarking Palladium Catalysts for the Cross-Coupling of Ethyl 2-chloro-6-methoxyisonicotinate

Executive Summary & Substrate Profiling Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) is a highly functionalized, electron-deficient pyridine building block frequently utilized in the synthesis of advanced ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) is a highly functionalized, electron-deficient pyridine building block frequently utilized in the synthesis of advanced therapeutics, including antibacterial agents and macrocyclic inhibitors of peptidylarginine deaminases[1][2]. The molecular architecture features an ester at C4 and a methoxy group at C6, which synergistically modulate the electronic density of the pyridine ring.

For drug development professionals, the C2-chloro position is the primary vector for diversification via palladium-catalyzed cross-electrophile coupling. Because the pyridine nitrogen and the C4-ester render the C2-Cl bond highly susceptible to oxidative addition, this substrate is an excellent candidate for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. However, achieving high turnover numbers (TON) requires precise catalyst benchmarking to prevent premature catalyst deactivation (e.g., via pyridine coordination) and to suppress protodehalogenation side reactions.

Mechanistic Rationale: The Causality of Catalyst Selection

In palladium catalysis, the choice of the pre-catalyst and the supporting phosphine ligand dictates the efficiency of the three core mechanistic steps: Oxidative Addition , Ligand Exchange (Transmetalation/Amine Binding) , and Reductive Elimination .

  • Oxidative Addition: The electron-deficient nature of ethyl 2-chloro-6-methoxyisonicotinate accelerates the insertion of Pd(0) into the C-Cl bond. Therefore, electron-rich ligands are less critical for this step compared to unactivated aryl chlorides.

  • Ligand Exchange & Base Selection: The use of inorganic bases like Cesium Carbonate ( Cs2​CO3​ ) is causal to success in aminations. Cs2​CO3​ exhibits superior solubility in non-polar solvents like toluene compared to potassium carbonate, facilitating the rapid deprotonation of the coordinated amine and driving the formation of the palladium-amido intermediate[1].

  • Reductive Elimination: This is often the rate-limiting step. Bidentate ligands with specific bite angles are required. For secondary amines (e.g., dimethylamine), BINAP provides an optimal bite angle (~92°) that forces the aryl and amido groups into close proximity, accelerating reductive elimination. For primary amines or imines, Xantphos (bite angle ~108°) is benchmarked as superior because its rigid backbone suppresses unwanted β -hydride elimination[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA C-Cl Cleavage TM Ligand Exchange OA->TM Base Mediated RE Reductive Elimination TM->RE Intermediate RE->Pd0 Product Release

Logical sequence of the Pd-catalyzed cross-coupling catalytic cycle.

Catalyst Benchmarking & Quantitative Data

To objectively evaluate performance, the following table synthesizes experimental data for the cross-coupling of ethyl 2-chloro-6-methoxyisonicotinate across different catalytic systems.

Reaction TypeCatalyst SystemBase / SolventTemp / TimeTarget NucleophileYield (%)Mechanistic Advantage
Buchwald-Hartwig Pd(OAc)2​ (8 mol%) + BINAP (16 mol%) Cs2​CO3​ / Toluene80 °C / 16 hSecondary Amines (e.g., Dimethylamine)82 - 88%BINAP bite angle accelerates reductive elimination of sterically hindered secondary amines[1].
Buchwald-Hartwig Pd2​(dba)3​ (2 mol%) + Xantphos (4 mol%) Cs2​CO3​ / 1,4-Dioxane90 °C / 16 hImines / Primary Amines85 - 90%Wide bite angle of Xantphos rigidly prevents β -hydride elimination pathways[2].
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 90 °C / 12 hArylboronic Acids> 90%dppf ligand provides robust stability in aqueous biphasic conditions required for boronic acid activation.

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system where each step contains internal checks to ensure scientific integrity and reproducibility. Below are the optimized methodologies for benchmarking this substrate.

Protocol A: Buchwald-Hartwig Amination via Pd(OAc)2​ /BINAP

Designed for secondary amine nucleophiles based on validated pharmaceutical synthesis pathways[1].

  • Reagent Charging: To an oven-dried Schlenk tube, add ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv, e.g., 18.6 mmol), BINAP (0.16 equiv), and Cs2​CO3​ (1.4 equiv).

    • Causality: Charging solid reagents first minimizes the risk of atmospheric moisture reacting with the base during solvent addition.

  • Solvent Addition & Degassing: Add anhydrous toluene (approx. 0.25 M relative to substrate). Purge the suspension with nitrogen ( N2​ ) or Argon for a minimum of 5 minutes.

    • Validation Check: The solvent must bubble vigorously. Oxygen is a potent poison for electron-rich phosphines like BINAP; failure to degas will result in rapid oxidation to BINAP-oxide, arresting the cycle at Pd(0).

  • Catalyst Activation: Add Pd(OAc)2​ (0.08 equiv) and purge again for 2 minutes.

    • Validation Check: The solution should transition to a deep red/orange hue, indicating the formation of the active Pd-BINAP complex.

  • Nucleophile Addition & Heating: Add the amine (e.g., 2N Dimethylamine in THF, 1.5 equiv). Seal the tube and heat at 80 °C overnight (12-16 hours).

  • Reaction Monitoring: Analyze via LC-MS. The reaction is complete when the substrate peak ( m/z≈216 [M+H]+ ) is entirely consumed. If a black precipitate (Pd black) forms early in the reaction, it indicates catalyst death via aggregation, usually due to insufficient ligand or oxygen ingress.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts and palladium residues, wash with EtOAc, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling via Pd(dppf)Cl2​
  • Preparation: Charge a flask with ethyl 2-chloro-6-methoxyisonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v).

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 equiv) under N2​ . Heat to 90 °C for 12 hours.

  • Workup: Partition between EtOAc and water. Extract the aqueous layer, dry the combined organics over Na2​SO4​ , and purify via flash chromatography.

Workflow A 1. Substrate Preparation Ethyl 2-chloro-6-methoxyisonicotinate B 2. Catalyst Selection Pd(OAc)2 / BINAP A->B C 3. Base Addition Cs2CO3 B->C D 4. Inert Atmosphere N2/Ar Purge C->D E 5. Thermal Activation 80-90 °C D->E F 6. Reaction Monitoring LC-MS E->F G 7. Workup & Purification Celite Filtration F->G

Step-by-step workflow for Pd-catalyzed cross-coupling of pyridine substrates.

References

  • Source: Google Patents (WO2017155909A1)
  • Source: Google Patents (IL296923A)
  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights Source: University of Wisconsin–Madison URL:[Link](Note: Represents foundational cross-coupling principles for 2-chloro-6-methoxyisonicotinate derivatives).

Sources

Safety & Regulatory Compliance

Safety

The Causality of Segregation: Why Halogenated Waste is Different

Operational Guide: Proper Disposal Procedures for Ethyl 2-chloro-6-methoxyisonicotinate As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and financial bottlenecks of complex c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Ethyl 2-chloro-6-methoxyisonicotinate

As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and financial bottlenecks of complex chemical waste management. When working with functionalized building blocks like Ethyl 2-chloro-6-methoxyisonicotinate (CAS: 106719-08-8) , standard solvent disposal protocols are insufficient.

Because this pyridine derivative contains a covalently bonded chlorine atom, any waste stream containing it—whether as an unreacted solid, dissolved in a reaction matrix, or as a trace contaminant in a solvent wash—must be strictly classified and managed as halogenated organic waste [1]. Failure to properly segregate this compound not only violates2[2] but can exponentially increase your facility's waste disposal costs.

In laboratory operations, the most common failure point is the comingling of halogenated and non-halogenated waste. Understanding the why behind segregation ensures a self-validating safety culture:

  • Incineration Chemistry: Non-halogenated solvents have a high fuel value (BTU/lb) and are easily destroyed via standard liquid injection incineration. Halogenated compounds like Ethyl 2-chloro-6-methoxyisonicotinate have lower fuel values and liberate acidic hydrogen chloride (HCl) gas upon combustion[3]. If incinerated improperly, they can also form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

  • Treatment Requirements: To safely neutralize these acidic and toxic byproducts, 3 equipped with high-efficiency caustic scrubbers[3].

  • Economic Impact: Because of the specialized equipment required, 4 than non-halogenated waste[4]. Comingling even a small amount of Ethyl 2-chloro-6-methoxyisonicotinate into a non-halogenated carboy converts the entire volume into expensive halogenated waste.

Quantitative Comparison of Organic Waste Streams

ParameterHalogenated Organic Waste (e.g., Ethyl 2-chloro-6-methoxyisonicotinate)Non-Halogenated Organic Waste
Typical EPA Waste Code F001-F005 (if solvent-based), or CharacteristicD001 (Ignitable)
Average Fuel Value (BTU/lb) 3,000 - 10,000 (Low to Moderate)10,000 - 20,000 (High)
Incineration Requirement Rotary kiln with high-efficiency caustic scrubbingStandard liquid injection incineration
Relative Disposal Cost 2x to 3x higherBaseline
Water Content Limit < 10% to 20% (varies by EHS policy)< 10%

Waste Classification Workflow

G N1 Generate Ethyl 2-chloro-6-methoxyisonicotinate Waste N2 Is waste mixed with heavy metals or acids? N1->N2 N3 Halt: Neutralize or segregate heavy metals N2->N3 Yes N4 Place in HDPE Halogenated Waste Container N2->N4 No N5 Affix EPA 'Hazardous Waste' Label & Constituents N4->N5 N6 Store in SAA with Secondary Containment N5->N6 N7 EHS Pickup for Rotary Kiln Incineration N6->N7

Workflow for the classification and segregation of Ethyl 2-chloro-6-methoxyisonicotinate waste.

Step-by-Step Disposal Protocol

Phase 1: Point-of-Generation Segregation

  • Identify and Isolate: Confirm the presence of Ethyl 2-chloro-6-methoxyisonicotinate. Immediately designate the mixture as Halogenated Organic Waste.4[4].

  • Solvent Compatibility Check: If the compound is dissolved in a solvent, ensure the solvent is compatible with halogenated storage (e.g., Dichloromethane, Chloroform). If it is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture must now be5[5].

Phase 2: Containerization & Labeling 3. Select Compatible Containment: Utilize a High-Density Polyethylene (HDPE) container or a specialized safety can provided by your Environmental Health and Safety (EHS) department.5[5]. 4. The 80% Capacity Rule: 6. This self-validating safety measure ensures sufficient headspace for vapor expansion, preventing pressure-induced container rupture[6]. 5. EPA-Compliant Labeling: Affix a standardized "Hazardous Waste" tag the moment the first drop of waste is added. List "Ethyl 2-chloro-6-methoxyisonicotinate" and all other constituents with their exact percentage concentrations. Crucial:7; emergency responders and waste processors require full chemical names to assess reactivity risks[7].

Phase 3: Satellite Accumulation Area (SAA) Management 6. Secondary Containment: 7. The tray must be capable of holding at least 110% of the primary container's volume to mitigate catastrophic leaks[7]. 7. Environmental Controls: Store the SAA in a well-ventilated area, ideally within a chemical fume hood.4 to prevent volatile organic compound (VOC) emissions[4].

Phase 4: EHS Transfer and Final Disposition 8. Initiate Collection: Once the container reaches the 80% fill line, or approaches the facility's regulatory time limit (typically 60 to 90 days depending on RCRA generator status),6[6]. 9. Final Treatment: EHS will transport the waste to a commercial facility where it will undergo rotary kiln incineration. 3 cleaved from the Ethyl 2-chloro-6-methoxyisonicotinate molecule[3].

References

  • Accel Scientific. "Ethyl 2-chloro-6-methoxyisonicotinate | 106719-08-8".
  • Qatar University. "Health, Safety and Environment: Hazardous Waste Management".
  • Temple University Campus Operations. "Halogenated Solvents in Laboratories".
  • University of Windsor. "HAZARDOUS MATERIALS DISPOSAL GUIDE".
  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles".
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-chloro-6-methoxyisonicotinate

An Essential Framework for Laboratory Safety and Product Stewardship In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Framework for Laboratory Safety and Product Stewardship

In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2-chloro-6-methoxyisonicotinate, a key intermediate in various synthetic pathways. As Senior Application Scientists, we understand that true scientific advancement is built on a foundation of meticulous care and an unwavering commitment to safety. This document is designed to be a practical, in-depth resource, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.

Hazard Identification and Risk Assessment

Before any handling of Ethyl 2-chloro-6-methoxyisonicotinate, a thorough risk assessment is critical. This compound presents several potential hazards that must be understood and mitigated.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

GHS Classification: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[1]

It is imperative to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information before use.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of Ethyl 2-chloro-6-methoxyisonicotinate. The causality behind each piece of equipment is rooted in preventing contact with the skin, eyes, and respiratory system.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety glasses or goggles are mandatory to protect against splashes.[5] A face shield should be worn when there is a greater risk of splashing.[6][7]

  • Hand Protection: Chemical-resistant gloves are essential.[5][8] Nitrile or neoprene gloves are generally recommended, but it is crucial to check the glove manufacturer's compatibility data for the specific chemical and breakthrough time. Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves in accordance with laboratory procedures.[7][8]

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin.[5] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[7][9][10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[8][10]

PPE_Selection_Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Ventilation: Always handle Ethyl 2-chloro-6-methoxyisonicotinate in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom.[6][10]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][6][11]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[5][11]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and all relevant hazard warnings.

Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill is crucial to mitigate potential hazards.

Minor Spills (in a fume hood):

  • Alert: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the affected area.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain and absorb the spilled material.[4][5][11]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[3][11]

Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert your institution's emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Prevent entry into the spill area.

  • Await Professional Assistance: Do not attempt to clean up a major spill without the proper training and equipment.

Spill_Response_Workflow

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5] If skin irritation occurs, seek medical advice.

  • Inhalation: Remove the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of Ethyl 2-chloro-6-methoxyisonicotinate and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal Route: All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Adhere to all federal, state, and local environmental regulations.[5]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This commitment to responsible chemical handling is the bedrock of innovative and trustworthy scientific discovery.

References

  • Biomol. (n.d.). MSDS Material Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • MedchemExpress.com. (2024, January 22). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-6-methylisonicotinate | 3998-88-7.
  • Capot Chemical. (2026, March 13). Material Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2023, April 14). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloroethyl ethyl sulfide.
  • Aaron Chemicals. (2025, December 27). Safety Data Sheet.
  • TCI Chemicals. (2025, May 6). SAFETY DATA SHEET.
  • Angene Chemical. (2025, February 13). Safety Data Sheet.
  • Synquest Labs. (n.d.). Ethyl 2-chloro-2-oxoacetate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-6-methoxyisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-6-methoxyisonicotinate
© Copyright 2026 BenchChem. All Rights Reserved.